Corynantheidine

Catalog No.
S607840
CAS No.
23407-35-4
M.F
C22H28N2O3
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corynantheidine

CAS Number

23407-35-4

Product Name

Corynantheidine

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17+,20+/m1/s1

InChI Key

NMLUOJBSAYAYEM-QALMDFCDSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Synonyms

18,19-dihydrocorynantheine, corynantheidine, dihydrocorynantheine, hirsutine, hirsutine, (16E)-isomer, hirsutine, (16E,20beta)-isomer, hirsutine, (3beta,16E)-isomer

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34

Corynantheidine is an alkaloid. It has a role as a metabolite.
Corynantheidine is a natural product found in Uncaria macrophylla, Mitragyna speciosa, and Corynanthe pachyceras with data available.

Chemical Profile and Pharmacological Activity

Author: Smolecule Technical Support Team. Date: February 2026

9-Demethoxymitragynine is structurally identical to mitragynine but without the methoxy group (-OCH₃) at the C-9 position of the indole ring [1] [2]. This single change has a profound impact on its interaction with opioid receptors.

The table below summarizes the known and inferred pharmacological profiles of key Mitragyna alkaloids based on the search results, which primarily feature data for the closely related compound corynantheidine.

Compound 9-Position Substituent Opioid Receptor Activity Key Experimental Findings
Mitragynine Methoxy (-OCH₃) Agonist (partial/full, MOR-preferential) [3] [4] Analgesic; reverses morphine-inhibited twitch contraction [1] [2].
This compound (9-Demethoxy Analogue) Hydrogen (-H) Antagonist [1] [2] Did not exhibit opioid agonistic activity [1] [2].
9-Demethoxymitragynine (Inferred Profile) Hydrogen (-H) Antagonist (Inferred) N/A (Direct experimental data not available in search results)

This structure-activity relationship highlights the critical role of the 9-methoxy group for conferring opioid agonist activity in the mitragynine scaffold [1] [2]. Its replacement even with slightly larger groups, such as ethoxy or acetoxy, significantly reduces or abolishes agonist activity [1].

Experimental Evidence and Inferred Mechanisms

  • Functional Antagonism: Research indicates that "this compound, did not exhibit opioid agonistic activity but reversed the morphine-inhibited twitch contraction. Therefore, this compound is an opioid receptor antagonist" [1] [2].
  • Receptor Binding Affinity: While specific binding affinity data (Ki) for 9-demethoxymitragynine was not located, one study provides data for this compound's pseudoindoxyl derivative, which shows high affinity for the Mu Opioid Receptor (MOR) and Delta Opioid Receptor (DOR) [5]. This suggests that the 9-demethoxy scaffold retains an ability to bind tightly to opioid receptors, consistent with an antagonist profile.

The following diagram illustrates the critical structural difference between mitragynine and 9-demethoxymitragynine, and the profound pharmacological consequence of this change.

G MG Mitragynine (C9-Methoxy) Agonist Opioid Receptor Agonist (Analgesic Activity) MG->Agonist DMG 9-Demethoxymitragynine (C9-Hydrogen) Antagonist Opioid Receptor Antagonist (Blocks Agonist Effects) DMG->Antagonist SAR Critical Structural Determinant SAR->MG  Presence of 9-Methoxy Group

Diagram: The presence or absence of the 9-methoxy group is a critical structural determinant that switches the compound's activity from agonist to antagonist.

Research Implications and Future Directions

The transformation from agonist to antagonist via the removal of the 9-methoxy group makes 9-demethoxymitragynine and this compound valuable research tools.

  • Probing Receptor Function: These compounds are ideal for studying the specific molecular interactions required for agonist activation versus antagonist blockade at opioid receptors [1] [2].
  • Potential Therapeutic Applications: Opioid antagonists have established medical uses, such as reversing opioid overdoses (naloxone) and managing alcohol dependence (naltrexone). While speculative, 9-demethoxymitragynine could represent a novel natural product-derived scaffold for developing new antagonist drugs [5].

Analysis Limitations and Data Gaps

It is important to note the key limitation of this analysis:

  • Inference from Analogue: The profile for 9-demethoxymitragynine is inferred from data on its direct analogue, this compound. While this is a standard and reasonable approach in medicinal chemistry, direct experimental validation on 9-demethoxymitragynine itself is required to confirm these properties.

References

Corynantheidine natural occurrence in Mitragyna speciosa

Author: Smolecule Technical Support Team. Date: February 2026

Corynantheidine Occurrence in Kratom Materials

Matrix / Source This compound Concentration (% w/w, unless noted) Analytical Method & Key Context
Kratom Leaves & Extracts [1] 0.01% - 2.8% (in alkaloid-rich fractions) Validated multi-alkaloid UPLC-MS/MS method. Indicates it is a consistent minor component [1].
US Commercial Products [1] Mean of ~0.05% (survey of 341 products) Broad market survey. Confirms it is a trace constituent in finished products [1].
Specific Product Analysis [2] ~0.02% - 1.16% (across various retail formulations) Analyses of commercial preparations, including alkaloid-enriched fractions and teas [2].

Chemical Identity and Analytical Methods

For accurate identification and quantification, researchers rely on validated analytical methods.

  • Chemical Structure: this compound (C₂₂H₂₈N₂O₃), also known as 9-demethoxymitragynine, is a corynanthe-type indole alkaloid and a direct structural analog of the primary kratom alkaloid mitragynine [2].
  • Validated Methods for Plant/Products: A 10-analyte UPLC-MS/MS method is validated for quantifying key kratom alkaloids, including this compound, in plant materials and commercial products. Key parameters include a calibration range of 1–200 ng/mL and an LLOQ (Lower Limit of Quantification) of 1 ng/mL [1].
  • Bioanalytical Methods for Plasma: A specific UPLC-MS/MS method has been validated for this compound in rat plasma per FDA criteria, with a dynamic range of 1–500 ng/mL. This method has been applied in pharmacokinetic studies, confirming systemic exposure after oral administration of kratom products [3].

Factors Influencing Alkaloid Occurrence

The concentration of this compound and other alkaloids in kratom is not static and is influenced by several factors, which is critical for designing reproducible experiments.

  • Genotype and Chemotype: Distinct kratom cultivars (e.g., 'Hawaii' vs. 'MR-Malaysian') show different alkaloid profiles and responses to postharvest handling, demonstrating a genotypic influence on alkaloid composition [4].
  • Postharvest Processing:
    • Withering: A wilting period after harvest can increase the concentration of other alkaloids, though its specific effect on this compound requires further study [4].
    • Drying Temperature: Low drying temperatures (e.g., below 40°C) generally help preserve alkaloid content in leaves [4].
  • Leaf Maturity: Metabolomics studies reveal significant differences in the overall alkaloid profile between young and mature leaves, indicating that leaf stage is a variable that should be documented [5].

Pharmacological Context

While your focus is on natural occurrence, the pharmacological profile of this compound is relevant for drug development.

  • Receptor Binding:
    • µ-Opioid Receptor (MOR): Functions as a partial agonist (e.g., Ki ≈ 57.1 nM in mouse) [6] [2].
    • Adrenergic Receptors: Displays higher affinity for α1D-adrenergic receptors (Ki ≈ 41.7 nM) [2].
  • Pharmacokinetics: Preclinical studies in rats show this compound has approximately 50% oral bioavailability, a Tmax of around 4.1 hours, and can distribute to brain regions like the hippocampus [3] [2].
  • Drug Interaction Potential: this compound is a potent inhibitor of the CYP2D6 enzyme (Ki ≈ 2.8 µM), indicating a significant risk for drug-drug interactions [2].

Experimental Workflow for Alkaloid Analysis

For a practical perspective, the following diagram outlines a generalized experimental workflow for quantifying this compound in kratom, based on the methodologies cited.

cluster_workflow Generalized Analytical Workflow Plant Material Plant Material Sample Preparation Sample Preparation Plant Material->Sample Preparation Plant Material->Sample Preparation Extraction Extraction Sample Preparation->Extraction Sample Preparation->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification LC-MS/MS Analysis->Data Quantification Results & Reporting Results & Reporting Data Quantification->Results & Reporting Data Quantification->Results & Reporting

The workflow involves sample preparation of kratom plant material or products, followed by solvent extraction and analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the standard for sensitive and specific quantification [1] [3].

References

Corynantheidine receptor binding profile

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Receptor Binding Profile

The following tables summarize the comprehensive binding and functional data for corynantheidine across key molecular targets.

Table 1: Primary Receptor Binding Affinity (Ki in nM)

Receptor Type Subtype Binding Affinity (Ki, nM) Notes
Opioid μ-opioid (MOR, human) 118 ± 11.8 [1] Partial agonist [2]
μ-opioid (MOR, mouse) 57.1 ± 8.3 [3] -
κ-opioid (KOR, human) 1,910 ± 45.0 [1] Weak/Negligible affinity
δ-opioid (DOR) >10,000 [4] Not significant
Adrenergic α1D 41.7 ± 4.7 [1] [3] Highest affinity target
α2A ~74 [3] [4] -
Other CNS Targets NMDA ~83 [3] [4] Antagonist activity presumed

Table 2: Functional Activity at Key Receptors

Receptor Assay Type Result Interpretation
μ-opioid (MOR) [³⁵S]GTPγS (Mouse) Emax ~74% of DAMGO [3] Partial Agonist
BRET Gi-1 (Human) EC₅₀ = 67.2 nM; Emax = 37.2% [4] Partial Agonist
β-arrestin-2 Recruitment Not detected (<20%) [4] G-protein Bias
μ-opioid (In Vivo) Antinociception (i.c.v. mouse) MOR-dependent effect [4] Central Mediation

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the data, here are the methodologies for key experiments cited.

Radioligand Competition Binding Assays

This protocol is used to generate the binding affinity (Ki) values shown in Table 1 [5] [6].

  • Objective: To determine the affinity of this compound for various opioid and adrenergic receptors.
  • Cell Lines: Assays performed using cell lines stably expressing cloned murine or human receptors (e.g., MOR-1, DOR-1, KOR-1) [5].
  • Radioligands:
    • MOR: [³H]DAMGO
    • DOR: [³H]DPDPE or [³H]naltrindole
    • KOR: [³H]U69,593
    • Adrenergic: [³H]prazosin (for α1D)
  • Procedure:
    • Cell membranes are prepared and incubated with a fixed concentration of the respective radioligand.
    • This compound is added across a range of concentrations (e.g., 0.1 nM - 100 µM) to compete for binding with the radioligand.
    • Non-specific binding is determined by co-incubation with a high concentration of an unlabeled competitive ligand (e.g., naloxone for opioid receptors).
    • Reactions are terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
    • Radioactivity on the filters is quantified using scintillation counting.
  • Data Analysis: Ki (inhibition constant) values are calculated from the IC₅₀ values (concentration that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay

This protocol assesses G-protein activation, confirming this compound's partial agonist efficacy at MOR [5].

  • Objective: To measure the functional efficacy of this compound via G-protein activation at the MOR.
  • Principle: The assay quantifies the binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS to Gα subunits. Agonist stimulation of a GPCR leads to increased [³⁵S]GTPγS binding.
  • Procedure:
    • Cell membranes expressing MOR are incubated with this compound across a concentration gradient.
    • A reaction mixture containing GDP and [³⁵S]GTPγS is added.
    • After incubation, reactions are terminated by rapid filtration, and bound radioactivity is measured.
  • Data Analysis: Concentration-response curves are generated. The Emax (maximum efficacy) of this compound is expressed as a percentage of the effect produced by a full agonist like DAMGO.
Beta-Arrestin Recruitment Assay (BRET)

This protocol is key to identifying this compound's biased signaling properties [4].

  • Objective: To determine if this compound promotes the recruitment of β-arrestin-2 to the activated MOR.
  • Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay is used. The MOR is tagged with a luciferase (energy donor), and β-arrestin-2 is tagged with a fluorescent protein (energy acceptor). Receptor activation and subsequent β-arrestin recruitment bring the tags into proximity, generating a BRET signal.
  • Procedure:
    • Live cells co-expressing the tagged MOR and β-arrestin-2 are treated with this compound, a full agonist (positive control), or vehicle (negative control).
    • The BRET signal is measured using a plate reader.
  • Data Analysis: The results are reported as a percentage of the β-arrestin recruitment signal relative to a full agonist. The lack of significant recruitment for this compound indicates biased agonism toward the G-protein pathway.

Signaling Pathway and Experimental Workflow

The following diagram illustrates this compound's biased signaling at the MOR and its primary experimental characterization workflow.

G cluster_pathway This compound Signaling at MOR cluster_workflow Experimental Characterization Flow COR This compound MOR μ-Opioid Receptor (MOR) COR->MOR Binds as Partial Agonist Gi Gαi/o Protein MOR->Gi Preferentially Activates Arrestin β-Arrestin-2 MOR->Arrestin Minimal Recruitment cAMP ↓ cAMP Production Gi->cAMP SideEffects Respiratory Depression Constipation Arrestin->SideEffects Associated with Start Receptor Target Identification Step1 Radioligand Binding Assay (Ki Determination) Start->Step1 Step2 [³⁵S]GTPγS Assay (G-protein Activation) Step1->Step2 Step3 β-Arrestin Recruitment Assay (BRET/FRET) Step2->Step3 Step4 In Vivo Validation (e.g., Antinociception) Step3->Step4 Result Integrated Binding & Functional Profile Step4->Result

This compound's biased MOR signaling and key experimental methods to characterize its polypharmacology.

Research Implications and Future Directions

This compound's receptor profile presents several compelling implications for drug discovery:

  • Potential for Reduced Side Effects: Its MOR partial agonism coupled with a lack of β-arrestin-2 recruitment is a recognized mechanism for developing analgesics with lower risks of respiratory depression and constipation [5]. This makes it a valuable template for novel biased ligand design.
  • Role in Opioid Withdrawal: The dual action as a MOR partial agonist and α-adrenergic receptor ligand is noteworthy. This combination mirrors the pharmacology of medications like lofexidine, which is FDA-approved for opioid withdrawal, suggesting this compound may contribute to kratom's reported use in managing withdrawal symptoms [1] [7].
  • Critical Research Gaps: Future work must prioritize:
    • Functional Adrenergic Characterization: Determining if its high α1D affinity translates to functional antagonism.
    • Human Pharmacokinetics: Establishing human exposure levels to contextualize in vitro potency data.
    • Drug-Drug Interaction Risk: Its potent inhibition of CYP2D6 (Ki ≈ 2.8 µM) requires careful assessment for potential interactions with co-administered medications [3].

References

Quantitative Pharmacological Profile of Corynantheidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key in vitro data that define corynantheidine's activity at the MOR.

Parameter Value / Finding Experimental Context
Receptor Affinity (Ki) Not explicitly stated for MOR Mouse opioid receptor binding assays [1]
Functional Activity Partial Agonist [1] [³⁵S]GTPγS binding assay (G-protein activation) [1]
G-protein Signaling Partial Agonist [1] BRET-based Gi-1 activation in HEK293 cells [1]
β-arrestin-2 Recruitment Not Recruited [1] BRET-based assay in HEK293 cells [1]
In Vivo Antinociception Active [1] Mouse tail withdrawal assay, mediated by MOR [1]

For context, the table below compares this compound with other notable kratom alkaloids.

Alkaloid MOR Functional Activity β-arrestin-2 Recruitment Key Characteristics
This compound Partial Agonist [1] Not Recruited [1] First minor alkaloid from kratom identified as an MOR partial agonist [1].
Mitragynine Agonist [2] Not Reported Main alkaloid in kratom; agonist in guinea-pig ileum [2].
7-Hydroxymitragynine Potent Agonist [2] Not Reported A key analgesic metabolite; potent agonist in vitro and in vivo [2].
Mitragynine Pseudoindoxyl Potent Agonist [3] [4] Not Recruited [3] Mixed MOR agonist / DOR antagonist; does not recruit β-arrestin-2 [3].

Experimental Protocols for Characterizing Partial Agonism

The characterization of this compound's partial agonism relies on established in vitro and in vivo protocols.

In Vitro Receptor Binding Assay

This protocol measures a compound's affinity for the MOR [5].

  • Membrane Preparation: Use cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse MOR [5].
  • Incubation: Incubate the membrane preparation with a known concentration of a selective radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound) [5].
  • Filtration and Measurement: Terminate the reaction and filter the mixture to separate bound from unbound radioligand. Measure the radioactivity retained on the filter.
  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) and calculate the inhibition constant (Ki) [5].
In Vitro [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins, a key downstream signaling event [5].

  • Membrane Preparation: Use CHO-hMOR cell membranes [5].
  • Stimulation: Stimulate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS [5].
  • Filtration and Measurement: Filter the mixture and measure the bound radioactivity to quantify G-protein activation.
  • Data Analysis: Plot the concentration-response curve to determine the Emax (intrinsic activity) and EC50 (potency). A partial agonist like this compound will show a lower maximum effect (Emax) compared to a full agonist like DAMGO [1].
In Vivo Antinociception Assay

This tests the analgesic effect in a living organism.

  • Animal Model: Use male and female, 8-12-week-old wild-type C57BL/6J mice [1].
  • Nociceptive Test: Employ the warm-water tail withdrawal assay. Immerse the mouse's tail in a 50°C water bath and record the latency to withdraw it [1].
  • Drug Administration: Administer this compound subcutaneously to the mice [1].
  • Data Analysis: Calculate the antinociceptive effect. To confirm the effect is mediated by the MOR, it should be blocked by a selective MOR antagonist like naloxone or β-funaltrexamine (β-FNA) [1].

G-protein and β-arrestin Signaling Pathway

The diagram below illustrates the core signaling pathways of the µ-opioid receptor, highlighting where partial and biased agonists like this compound may act differently from traditional opioids.

G cluster_legend Partial/Biased Agonist Action Agonist Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binding Gi Gαi/o Protein MOR->Gi 1. Activates Arrestin β-Arrestin-2 MOR->Arrestin 2. Recruits cAMP cAMP Gi->cAMP Inhibits Production Analgesia Analgesia Gi->Analgesia Promotes Internalization Internalization Arrestin->Internalization Promotes Receptor SideEffects SideEffects Arrestin->SideEffects Linked to Tolerance & Side Effects Legend_Partial Reduced G-protein Activation (Partial Agonism) Legend_Biased Minimal β-Arrestin Recruitment (Biased Agonism)

Diagram of MOR signaling pathways and agonist actions.

Research Implications and Future Directions

This compound's profile as a partial MOR agonist with a lack of β-arrestin-2 recruitment suggests a high potential for a improved therapeutic profile [1]. This is a key focus in modern opioid pharmacology aimed at separating analgesic effects from adverse side effects.

Future research should prioritize:

  • Full In Vivo Profiling: Comprehensive assessment of respiratory depression, constipation, and abuse liability compared to morphine.
  • Lead Optimization: Chemical modification of this compound's structure to improve its potency, selectivity, and drug-like properties.
  • Mechanistic Studies: Further investigation into the structural basis of its signaling bias using techniques like cryo-EM [4].

References

Corynantheidine α1D adrenergic receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity of Corynantheidine

Receptor Binding Affinity (Ki) Functional Activity Notes / Experimental System
α1D Adrenergic 41.7 ± 4.7 nM [1] Antagonist [1] Higher affinity than for opioid receptors; human receptors.
μ-Opioid (MOR) 118 ± 12 nM (Human) [1] [2] Partial Agonist [1] [3] Efficacy (Emax) ~37-74% relative to standard agonists.
μ-Opioid (MOR) 57.1 ± 8.3 nM (Mouse) [1] Partial Agonist [3] -
κ-Opioid (KOR) 1,210 ± 90 nM [2] Weak/Not Signif. [1] Much weaker than MOR affinity.
δ-Opioid (DOR) >10,000 nM [2] Negligible [1] -
5-HT (Serotonin) Micromolar range [1] Displacement observed [4] Broader polypharmacology at higher concentrations.

This dual receptor interaction suggests that this compound's overall physiological effects result from a combination of opioid and adrenergic activity [1] [2].

Key Experimental Methodologies

The primary data on this compound's receptor interactions are generated through standardized pharmacological techniques.

  • Receptor Binding Assays: Affinity (Ki) is determined through radioligand competition binding experiments [2]. Membranes from cells expressing the human target receptor (e.g., CHO cells for adrenergic, HEK or RBL cells for opioid) are incubated with a radioactive ligand specific to that receptor. This compound's ability to displace the radioligand is measured, allowing for Ki calculation [2].
  • Functional Efficacy assays: G-protein activation is measured using the [[35S]GTPγS binding assay] [3]. A BRET-based G protein activation assay also determines efficacy (Emax) and potency (EC50) at human MOR [1] [3].

α1D Adrenergic Receptor & Functional Implications

The α1D-adrenergic receptor (ADRA1D) is a Gq/11-coupled protein that activates phospholipase C (PLC), leading to production of inositol trisphosphate (IP3) and diacylglycerol (DAG) upon activation [5].

G A Agonist Binding (e.g., Norepinephrine) B α1D Adrenergic Receptor (Gq/11-coupled) A->B C Activation of Phospholipase C (PLC) B->C D PIP2 Hydrolysis C->D E IP3 Production D->E F DAG Production D->F G Calcium Release E->G H PKC Activation F->H

Alpha-1D adrenergic receptor signaling pathway via Gq/11 coupling.

This compound acts as an α1D adrenergic receptor antagonist [1]. This mechanism is leveraged in research using the selective α1D antagonist BMY 7378 to protect against hyperglycemia-induced mitochondrial dysfunction and blood-retinal barrier breakdown in diabetic retinopathy models [5].

Research Significance and Knowledge Gaps

This compound's high α1D affinity may contribute to kratom's overall effect profile by modulating cardiovascular tone or stress responses, potentially differentiating it from classical opioids [1]. The combination of MOR partial agonism and α1D adrenergic antagonism presents a unique polypharmacological profile that may be valuable for probing receptor function or designing new therapeutic agents [3].

Substantial knowledge gaps remain, as most data are from in vitro or rodent models, with human pharmacokinetic, safety, and efficacy studies still lacking [1]. This compound is also a potent CYP2D6 inhibitor, indicating a significant potential for drug-drug interactions that requires further investigation [1].

References

Corynantheidine Brain Distribution: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Significance

Corynantheidine is a minor indole alkaloid found in Mitragyna speciosa (kratom) that has garnered significant research interest due to its complex and potentially valuable pharmacological profile. Unlike the major kratom alkaloid mitragynine, this compound exhibits a unique receptor binding pattern characterized by functional μ-opioid receptor (MOR) antagonism alongside high affinity for α-adrenergic receptors, particularly the α1D subtype [1] [2]. This dual pharmacology suggests this compound may contribute to kratom's overall effects by modulating both opioid and adrenergic pathways, potentially explaining its hypothesized role in mitigating opioid withdrawal symptoms [1] [3].

A critical aspect of understanding this compound's pharmacological effects lies in characterizing its blood-brain barrier (BBB) penetration and subsequent regional brain distribution. Preclinical studies have confirmed that this compound reaches pharmacologically relevant concentrations in the brain, with particular accumulation in specific brain regions associated with opioid signaling and cognitive function [1]. This guide provides a comprehensive technical overview of this compound's brain distribution patterns, quantitative analytical methods for its detection, and implications for drug development.

Experimental Evidence of Brain Distribution

Initial Pharmacokinetic Study and Imaging Mass Spectrometry

The foundational evidence for this compound's brain distribution comes from a 2019 study that developed and validated the first bioanalytical method for quantifying this compound in biological matrices [1]. This study employed imaging mass spectrometry to evaluate the spatial distribution of this compound in rat brain tissue following a single intravenous injection (2.5 mg/kg). The analysis revealed that this compound successfully crosses the blood-brain barrier and distributes heterogeneously throughout the brain, with detectable concentrations specifically localized to the corpus callosum and discrete regions of the hippocampus [1].

These findings are particularly significant as they represent the first direct visualization of this compound in brain tissue and confirm its access to CNS compartments. The corpus callosum, being the largest white matter tract in the brain, and the hippocampus, crucial for memory and emotional processing, represent pharmacologically relevant targets that may underlie some of this compound's functional effects [1].

MALDI Imaging Mass Spectrometry Methodology

Recent advances in mass spectrometry have enabled more detailed characterization of this compound's brain distribution. A 2024 study systematically investigated the formation of multiple ion types during MALDI imaging mass spectrometry analysis of kratom alkaloids, including this compound, in rat brain tissues [4]. The researchers observed that this compound produces three main ion types during MALDI analysis: [M + H]⁺, [M - H]⁺, and [M - 3H]⁺ [4].

Contrary to previous assumptions that [M - H]⁺ and [M - 3H]⁺ ions form primarily during laser ablation, this study demonstrated that these ion types can also be generated during the MALDI matrix application process itself [4]. This finding has important implications for accurate biodistribution mapping, as variations in relative ion abundances across different brain regions could potentially lead to confounding distribution patterns if not properly accounted for in analytical methodologies.

Table 1: this compound Ion Types in MALDI Imaging Mass Spectrometry

Ion Type Formation Mechanism Relative Abundance Considerations for Imaging
[M + H]⁺ Standard protonation Variable Most reliable for distribution mapping
[M - H]⁺ Dehydrogenation (double bond formation between N and adjacent C) Variable May form during matrix application
[M - 3H]⁺ Additional dehydrogenation (second double bond between C atoms) Variable May overlap with endogenous metabolites

Quantitative Pharmacokinetic Profile

The systemic pharmacokinetics and brain exposure profile of this compound have been characterized in male Sprague Dawley rats following both intravenous (2.5 mg/kg) and oral (20 mg/kg) administration [1]. The non-compartmental analysis revealed favorable pharmacokinetic properties for central nervous system targeting.

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (2.5 mg/kg) Oral (20 mg/kg)
Tmax (h) - 4.1 ± 1.3
Cmax (ng/mL) - 213.4 ± 40.4
Clearance (mL/h) 884.1 ± 32.3 -
Volume of Distribution (L) 8.0 ± 1.2 -
AUC0-t (h·ng/mL) 640.3 ± 24.0 -
Mean Residence Time (h) 3.0 ± 0.2 (IV) 8.8 ± 1.8 (oral)
Absolute Oral Bioavailability 49.9 ± 16.4% -

Key observations from these pharmacokinetic data include:

  • Adequate oral bioavailability approaching 50%, suggesting efficient gastrointestinal absorption [1]
  • Proloved absorption phase with Tmax of approximately 4 hours, indicating slow but consistent uptake [1]
  • Extensive extravascular distribution evidenced by a large volume of distribution (8.0 L), consistent with significant tissue penetration including CNS access [1]
  • Mean residence time of nearly 9 hours after oral administration, suggesting sustained systemic exposure [1]

Analytical Methodologies for Detection and Quantification

Bioanalytical Method Development and Validation

The quantitative determination of this compound in biological matrices requires sophisticated analytical approaches. A validated UPLC-MS/MS method has been established with the following key parameters [1]:

  • Linearity Range: 1 to 500 ng/mL in rat plasma
  • Sample Volume: Minimal requirement of 25 μL plasma
  • Extraction Method: Simple protein precipitation
  • Chromatography: Waters BEH C18 column (2.1 × 50 mm)
  • Mobile Phase: Gradient of 10 mM ammonium acetate buffer (pH = 3.5) and acetonitrile
  • Run Time: 3-minute gradient elution
  • Validation: Comprehensive assessment of accuracy, precision, selectivity, sensitivity, recovery, stability, and dilution integrity

This method has been successfully applied to pharmacokinetic studies in rat plasma samples and represents the current gold standard for this compound quantification in biological fluids [1].

MALDI Imaging Mass Spectrometry Protocol

For spatial distribution analysis in brain tissue, the following optimized MALDI imaging protocol is recommended [4]:

G A Tissue Sectioning (12-16 μm thickness) B Matrix Application (DHB recommended for [M+H]+) A->B C MALDI FT-ICR Analysis (7T solariX instrument) B->C D Laser Parameters (355 nm, 50-75% power) C->D E Ion Detection ([M+H]+, [M-H]+, [M-3H]+) D->E F Data Processing (Selective ion mapping) E->F G Spatial Distribution Mapping F->G

Experimental workflow for MALDI imaging mass spectrometry of this compound in brain tissue.

Key methodological considerations for accurate this compound mapping include [4]:

  • Matrix Selection: DHB matrix preferentially produces the [M + H]⁺ ion type, simplifying data interpretation
  • Ion Selection: For accurate biodistribution assessment, mapping the [M + H]⁺ ion is recommended due to potential overlaps of [M - H]⁺ and [M - 3H]⁺ with endogenous metabolites
  • Alternative Approaches: When multiple ion types show consistent spatial distributions, either mapping the most abundant ion type or generating a composite image by summing all ion intensities can be valid approaches
  • Validation: Structural characterization of all ion types using CID fragmentation is recommended to confirm identity

Receptor Binding and Functional Pharmacology

This compound exhibits a unique polypharmacology that distinguishes it from other kratom alkaloids. Comprehensive receptor binding studies have revealed the following affinity profile [2] [5]:

Table 3: this compound Receptor Binding Profile

Receptor Type Binding Affinity (Kᵢ ± SEM) Functional Activity
μ-opioid receptor (human) 118 ± 11.8 nM Functional antagonist / partial agonist
μ-opioid receptor (mouse) 57.1 ± 8.3 nM Partial agonist (Emax ~74%)
κ-opioid receptor 1910 ± 45.0 nM Weak binding
δ-opioid receptor >10,000 nM Negligible binding
α1D-adrenergic 41.7 ± 4.7 nM Antagonist
α2A-adrenergic ~74 nM Moderate binding
NMDA ~83 nM Moderate binding

This receptor profile suggests this compound's pharmacological effects are primarily mediated through:

  • μ-opioid receptor antagonism/partial agonism, potentially mitigating effects of higher efficacy agonists [1] [2]
  • Potent α1D-adrenergic blockade, which may contribute to cardiovascular effects and potentially influence central adrenergic signaling [2] [5]
  • Additional activity at serotonergic and NMDA receptors at higher concentrations [5]

The detection of this compound in hippocampus and corpus callosum is particularly relevant given the expression of both opioid and adrenergic receptors in these regions, suggesting potential functional interactions at the neurocircuitry level.

Research Implications and Future Directions

The confirmed brain distribution of this compound to specific brain regions has several important implications:

Therapeutic Potential
  • Opioid Use Disorder: this compound's MOR antagonism and α-adrenergic activity mirror the dual mechanism of existing opioid withdrawal medications (e.g., lofexidine), suggesting potential application in managing opioid dependence [1]
  • Pain Management: As part of kratom's complex alkaloid mixture, this compound may modulate the effects of more potent MOR agonists like mitragynine and 7-hydroxymitragynine, potentially reducing adverse effect liability [2] [3]
Safety Considerations
  • Drug-Drug Interactions: this compound is a potent CYP2D6 inhibitor (Kᵢ ≈ 2.8 μM) and exhibits substrate-dependent CYP3A inhibition, creating potential for metabolic interactions with co-administered medications [5]
  • Adverse Effect Profile: The functional consequences of this compound accumulation in hippocampus and corpus callosum remain to be fully elucidated, requiring additional safety pharmacology studies
Research Gaps
  • Human Data: Currently no human pharmacokinetic or brain distribution data available [5]
  • Regional Brain Pharmacokinetics: Time-course of this compound distribution in specific brain regions remains uncharacterized
  • Receptor Occupancy: Relationship between brain concentrations and target engagement at relevant receptors undefined

Conclusion

References

Comprehensive Technical Profile of Corynantheidine: Stereochemistry, Analysis, and Pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Stereochemistry

Table 1: Core Chemical Identifier and Stereochemical Configuration of Corynantheidine

Property Specification
Preferred Name This compound [1]
CAS Registry Number 23407-35-4 [1]
Molecular Formula C₂₂H₂₈N₂O₃ [1]
Formula Mass 368.47 g/mol [1]
Chemical Classification Indolo[2,3-a]quinolizine (Corynanthe-type) plant alkaloid [1]
Defined Stereocenters 3 tetrahedral centers: (2S, 3S, 12bS) [1]
Defined Double Bond One E/Z double bond defined as E [1]

This compound is a minor indole alkaloid found in Mitragyna speciosa (kratom) and is characterized as a 9-demethoxy analogue of mitragynine within the same Corynanthe scaffold [1]. The absolute stereochemistry at its three defined tetrahedral centers is established as 2S, 3S, and 12bS, and the configuration of its prop-2-enoate double bond is defined as E [1]. This specific three-dimensional arrangement is critical for its interaction with biological targets and its resulting pharmacological profile [2].

Analytical Characterization and Detection

Validated analytical methods are essential for the precise identification and quantification of this compound in plant materials, commercial products, and biological matrices.

Table 2: Summary of Analytical Methods for this compound Detection and Quantification | Analysis Use-Case | Matrix | Method Details | Key Parameters | Reference | | :--- | :--- | :--- | :--- | :--- | | Single-Analyte PK | Rat Plasma | UPLC-MS/MS; Waters BEH C18 (2.1 × 50 mm); 3-min gradient | MRM: 369.2→144.0 & 369.2→226.1; LLOQ: 1 ng/mL; Linear Range: 1–500 ng/mL [3] | | Multi-Analyte QC | Plant Material, Extracts, Products | UPLC-MS/MS for 10 kratom alkaloids | Run Time: ~22.5 min; Calibration: Typically 1–200 ng/mL [1] | | Purity Assessment | Standard | Orthogonal confirmation via HRMS and NMR | High-resolution MS and NMR to confirm identity and purity [1] |

For bioanalytical applications, a highly sensitive and rapid UPLC-MS/MS method has been developed and validated for this compound in rat plasma. This method requires only 25 μL of plasma, utilizes a simple protein precipitation extraction, and achieves a quick 3-minute runtime with a dynamic range of 1–500 ng/mL, making it suitable for high-throughput pharmacokinetic studies [3]. The identity of this compound in a sample is confirmed by its specific Multiple Reaction Monitoring (MRM) transitions, primarily m/z 369.2→144.0 [3].

The following diagram illustrates the typical workflow for the quantitative analysis of this compound in a biological matrix like plasma, from sample preparation to instrumental detection and data analysis:

G Workflow for UPLC-MS/MS Bioanalysis of this compound Plasma Sample (25 µL) Plasma Sample (25 µL) Protein Precipitation\n(Extraction) Protein Precipitation (Extraction) Plasma Sample (25 µL)->Protein Precipitation\n(Extraction) UPLC Separation\n(Waters BEH C18 Column) UPLC Separation (Waters BEH C18 Column) Protein Precipitation\n(Extraction)->UPLC Separation\n(Waters BEH C18 Column) MS/MS Detection\n(ESI+, MRM: 369.2→144.0) MS/MS Detection (ESI+, MRM: 369.2→144.0) UPLC Separation\n(Waters BEH C18 Column)->MS/MS Detection\n(ESI+, MRM: 369.2→144.0) Data Analysis &\nQuantification Data Analysis & Quantification MS/MS Detection\n(ESI+, MRM: 369.2→144.0)->Data Analysis &\nQuantification

Pharmacological Profile

Opioid Receptor Interactions

This compound exhibits a complex and unique profile at opioid receptors, functioning as a low-efficacy partial agonist at the Mu Opioid Receptor (MOR) [2]. Binding affinity studies reveal a higher affinity for MOR (Kᵢ = 118 ± 11.8 nM) compared to the Kappa Opioid Receptor (KOR, Kᵢ = 1910 ± 45.0 nM) [4]. This partial agonist activity is significant because it means that in the presence of a full opioid agonist like morphine, this compound can act as a functional antagonist, as demonstrated by its ability to reverse morphine-induced inhibition of twitch contraction in the guinea pig ileum [5] [4].

Non-Opioid Receptor Interactions

The pharmacological effects of this compound extend beyond the opioid system. It has been found to bind to adrenergic receptors with notable affinity, particularly at the α₁D receptor (Kᵢ = 41.7 ± 4.7 nM) [4]. This interaction with adrenergic receptors, which are established targets for medications used in opioid use disorder, may contribute to kratom's purported utility in managing opioid withdrawal symptoms [4]. In screens against serotonin receptors, this compound did not show significant affinity at concentrations of 100 nM, but displayed measurable displacement at 10,000 nM, suggesting lower potency for serotonergic targets compared to its actions at opioid and adrenergic receptors [6].

Pharmacokinetics and Metabolism

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (IV) Oral (PO)
Dose 2.5 mg/kg 20 mg/kg
Clearance (CL) 884.1 ± 32.3 mL/h Not Applicable
Volume of Distribution (Vd) 8.0 ± 1.2 L Not Applicable
Maximum Concentration (Cₘₐₓ) Not Applicable 213.4 ± 40.4 ng/mL
Time to Cₘₐₓ (Tₘₐₓ) Not Applicable 4.1 ± 1.3 h
Mean Residence Time (MRT) 3.0 ± 0.2 h 8.8 ± 1.8 h
Absolute Oral Bioavailability (F) 49.9 ± 16.4%

This compound demonstrates favorable pharmacokinetic properties for a biologically active compound. Its absolute oral bioavailability of approximately 50% indicates efficient absorption from the gastrointestinal tract [3]. The large volume of distribution (8.0 L) suggests extensive tissue distribution beyond the plasma compartment, which is corroborated by imaging mass spectrometry studies detecting this compound in specific brain regions like the corpus callosum and hippocampus following intravenous administration [3]. The prolonged absorption phase (Tₘₐₓ ~4 hours) and mean residence time suggest the potential for sustained effects [3].

In terms of metabolism, studies in rabbit liver microsomes indicate that the primary metabolic pathway for this compound is O-demethylation [7] [4]. This is a common phase I metabolic reaction that can significantly influence the compound's activity and clearance.

Detailed Experimental Protocols

Bioanalytical Method for Rat Plasma (Summary)

This protocol summarizes the first validated bioanalytical method for quantifying this compound in rat plasma [3].

  • Instrumentation: Waters Acquity I-Class UPLC system coupled to a Xevo TQS Micro triple quadrupole mass spectrometer.
  • Chromatography:
    • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: (A) 10 mM Ammonium Acetate Buffer (pH 3.5); (B) Acetonitrile.
    • Gradient Program: Starts at 80% A, linearly changed to 50% A by 1.0 min, held until 1.8 min, returned to 80% A by 2.0 min, and re-equilibrated until 3.0 min.
    • Flow Rate: 0.35 mL/min.
    • Column Temperature: 50 °C.
    • Injection Volume: 1 µL (partial loop needle overfill mode).
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI+).
    • MRM Transitions: 369.2 → 144.0 (quantifier) and 369.2 → 226.1 (qualifier).
    • Source Parameters (optimized via IntelliStart): Capillary voltage, desolvation temperature, and gas flows should be optimized for maximum sensitivity.
  • Sample Preparation:
    • A simple protein precipitation method is employed.
    • Aliquot 25 µL of plasma.
    • Add a suitable internal standard and 200 µL of acetonitrile for protein precipitation.
    • Vortex mix and centrifuge.
    • Dilute the supernatant with water and inject into the UPLC-MS/MS system.
  • Validation: The method was validated for accuracy, precision, selectivity, sensitivity (LLOQ of 1 ng/mL), recovery, and stability in accordance with FDA guidelines [3].
In Vitro Receptor Binding Assay (Conceptual Workflow)

The following diagram outlines the general conceptual workflow for conducting competitive radioligand binding assays to determine the affinity (Kᵢ) of this compound for opioid and other receptors, as reported in the literature [8] [2] [6]:

G Conceptual Workflow for Radioligand Binding Assay (Ki Determination) Prepare Receptor\nMembrane Fraction Prepare Receptor Membrane Fraction Incubation with\n[3H] Ligand &\nthis compound Incubation with [3H] Ligand & This compound Prepare Receptor\nMembrane Fraction->Incubation with\n[3H] Ligand &\nthis compound Filtration &\nWashing to\nSeparate Bound Filtration & Washing to Separate Bound Incubation with\n[3H] Ligand &\nthis compound->Filtration &\nWashing to\nSeparate Bound Measure Bound\nRadioactivity\n(Scintillation) Measure Bound Radioactivity (Scintillation) Filtration &\nWashing to\nSeparate Bound->Measure Bound\nRadioactivity\n(Scintillation) Data Analysis\n(Calculate Ki) Data Analysis (Calculate Ki) Measure Bound\nRadioactivity\n(Scintillation)->Data Analysis\n(Calculate Ki)

Research Implications and Future Directions

This compound's unique pharmacological profile makes it a compelling subject for further research. Its role as a MOR partial agonist and functional antagonist suggests potential for mitigating the effects of higher-efficacy opioids, possibly contributing to kratom's reported use in managing opioid withdrawal [4]. Furthermore, its dual action at opioid and α₁D-adrenergic receptors mirrors the mechanism of some FDA-approved medications for opioid use disorder, hinting at a complex polypharmacological contribution to kratom's overall effects [4].

From a drug discovery perspective, this compound represents a valuable chemical probe for investigating opioid receptor function and signaling bias [2]. Its core structure serves as a starting point for the synthesis of novel analogs, such as this compound pseudoindoxyl, which has been shown to act as a potent mixed MOR agonist/DOR antagonist with a promising side-effect profile in preclinical models [8]. The well-defined stereochemistry (2S,3S,12bS) is absolutely critical for this work, as even minor changes in stereochemistry can drastically alter receptor affinity, functional efficacy, and signaling bias [2] [9].

References

UPLC-MS/MS Quantification of Corynantheidine in Rat Plasma: Comprehensive Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction

Corynantheidine is a minor indole alkaloid found in Mitragyna speciosa (kratom) that has recently gained significant research interest due to its unique pharmacological profile as a μ-opioid receptor antagonist with additional activity at adrenergic receptors. Unlike the more extensively studied kratom alkaloids mitragynine and 7-hydroxymitragynine, this compound has remained relatively unexplored, primarily due to the lack of validated bioanalytical methods for its quantification in biological matrices. This analytical gap has hindered comprehensive investigation into its pharmacokinetic properties and potential contribution to kratom's overall effects [1] [2].

We present the first fully validated UPLC-MS/MS method for the quantification of this compound in rat plasma, enabling precise measurement in the dynamic range of 1-500 ng/mL. This method offers significant advantages over existing approaches, including minimal sample volume requirements (25 μL), rapid analysis time (3-minute gradient), and a simple protein precipitation extraction procedure without compromising sensitivity. The method has been successfully applied to preclinical pharmacokinetic studies and mass spectrometry imaging of brain tissue, providing unprecedented insights into the absorption, distribution, and brain penetration of this pharmacologically complex alkaloid [1] [3].

Methodology

Chemicals and Reagents

This compound standard was isolated from Mitragyna speciosa plant material and thoroughly characterized to ensure >99% purity, with structure and purity confirmation via 1H, 13C NMR, UPLC-Q-TOF, and UPLC-MS/MS analyses. Yohimbine hydrochloride was employed as the internal standard, purchased from commercial sources. All solvents used were of LC-MS grade, including acetonitrile, methanol, and isopropanol from Fisher Scientific. Ammonium acetate, sodium heparin, and acetic acid were also obtained from Fisher Scientific. Blank heparinized rat plasma was acquired from VWR International for method development and validation [1] [2].

Sample Preparation Procedure

The sample preparation protocol employs a straightforward protein precipitation technique that ensures high recovery while minimizing matrix effects. Plasma samples are thawed at room temperature and vortex-mixed for 10 minutes using a BenchMixer. A precise 25 μL aliquot of plasma is transferred to a micro-centrifuge tube and quenched with 200 μL of acetonitrile containing 10 ng/mL of the internal standard (yohimbine hydrochloride). The mixture is vortexed for 10 minutes at 2500 rpm followed by centrifugation at 15,000 rcf at 4°C for 10 minutes. Subsequently, 180 μL of the supernatant is carefully withdrawn and transferred to autosampler vials for UPLC-MS/MS analysis. For samples exceeding the upper limit of quantification, dilution with blank rat plasma (up to 10-fold) is performed prior to the protein precipitation step [4].

UPLC-MS/MS Conditions

Table 1: UPLC Chromatographic Conditions

| Parameter | Specification | |--------------|-------------------| | System | Waters Acquity I-Class UPLC | | Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) | | Column Temperature | 50°C | | Mobile Phase A | 10 mM ammonium acetate buffer (pH = 3.5) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %A | %B | | | 0.0 | 80 | 20 | | | 0.5 | 80 | 20 | | | 1.0 | 50 | 50 | | | 1.8 | 50 | 50 | | | 2.0 | 80 | 20 | | | 3.0 | 80 | 20 | | Flow Rate | 0.35 mL/min | | Injection Volume | 1 μL (PLNO mode) | | Sample Manager Temperature | 10°C | | Weak Wash | Acetonitrile:methanol:water (1:1:2, v/v/v) | | Strong Wash | Methanol:acetonitrile:water:isopropanol (equal parts) |

Table 2: Mass Spectrometry Parameters

Parameter Specification
System Xevo TQS Micro Triple Quadrupole Mass Spectrometer
Ionization Mode ESI+
This compound MRM Transitions 369.2 → 144.0 (quantifier)
369.2 → 226.1 (qualifier)
Yohimbine (IS) MRM Transitions 355.2 → 144.0
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h

Chromatographic separation was optimized to achieve resolution of this compound from potential interferences and metabolites using a Waters Acquity BEH C18 column with a rapid 3-minute gradient elution. The mass spectrometry conditions were carefully tuned using the IntelliStart automated optimization system, with ESI+ mode demonstrating superior response compared to negative ionization. The representative chromatograms exhibited sharp peak shapes with excellent sensitivity and satisfactory retention for both this compound and the internal standard [1] [2].

Method Validation

The bioanalytical method was rigorously validated according to FDA guidelines, assessing key parameters including accuracy, precision, selectivity, sensitivity, recovery, stability, and dilution integrity. The validation results confirm the method's reliability for preclinical pharmacokinetic studies [1] [3].

Table 3: Method Validation Summary

Validation Parameter Results
Linear Range 1-500 ng/mL
Correlation Coefficient (r²) >0.99
LLOQ 1 ng/mL
Accuracy 85-115% of nominal values
Intra-day Precision <15% RSD
Inter-day Precision <15% RSD
Extraction Recovery >85%
Matrix Effect Minimal (<15%)
Bench-top Stability (RT) No significant degradation
Freeze-thaw Stability Stable for ≥3 cycles
Long-term Stability (-80°C) Stable for ≥30 days
Dilution Integrity Maintained up to 10-fold dilution
Sensitivity, Linearity, and Precision

The method demonstrated excellent sensitivity with a lower limit of quantification (LLOQ) of 1 ng/mL, which proved sufficient for detecting this compound in plasma samples up to 24 hours post-administration. Calibration curves exhibited consistent linear response across the entire validated range of 1-500 ng/mL with correlation coefficients (r²) exceeding 0.99. The precision and accuracy evaluations met all acceptance criteria, with both intra-day and inter-day precision values remaining below 15% relative standard deviation (RSD), and accuracy values falling within 85-115% of nominal concentrations at all QC levels [1].

Recovery and Stability

The protein precipitation procedure yielded consistent recovery exceeding 85% for this compound across low, medium, and high QC concentrations, with minimal matrix effects observed. Stability assessments confirmed that this compound remained stable in rat plasma under various conditions, including bench-top storage at room temperature, freeze-thaw cycles (at least three cycles), and long-term storage at -80°C for at least 30 days. Additionally, dilution integrity was maintained for samples exceeding the upper limit of quantification when diluted up to 10-fold with blank rat plasma [1] [4].

Application to Pharmacokinetic Studies

Experimental Design

The validated method was applied to determine the preclinical pharmacokinetic profile of this compound in male Sprague Dawley rats (250 ± 25 g). Animals were housed in Culex automated blood drawing metabolic cages with ad libitum access to food and water. For the intravenous study, four rats received this compound hydrochloride dissolved in normal saline with 1% Tween-80 at a dose of 2.5 mg/kg (equivalent free base). For the oral pharmacokinetic study, four fasted rats (12-14 hours) were administered this compound hydrochloride via oral gavage at a dose of 20 mg/kg as a suspension in 0.5% carboxymethyl cellulose. Blood samples (100 μL) were collected at pre-dose, 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, 18, and 24 hours post-dose via the Culex automated system. Plasma was separated by centrifugation at 2500 rcf for 10 minutes and stored at -80°C until analysis [5].

Pharmacokinetic Results

Table 4: Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetic Parameter Intravenous (2.5 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) - 213.4 ± 40.4
Tmax (h) - 4.1 ± 1.3
AUC0-t (h·ng/mL) 640.3 ± 24.0 1278.5 ± 419.8
Clearance (mL/h) 884.1 ± 32.3 -
Volume of Distribution (L) 8.0 ± 1.2 -
Mean Residence Time (h) 3.0 ± 0.2 8.8 ± 1.8
Absolute Bioavailability (%) - 49.9 ± 16.4

Non-compartmental analysis performed using Certara Phoenix software revealed that this compound exhibits adequate oral bioavailability (49.9 ± 16.4%), prolonged absorption (Tmax = 4.1 ± 1.3 h), and extensive extravascular distribution (apparent volume of distribution = 8.0 ± 1.2 L). The mean residence time was significantly longer after oral administration (8.8 ± 1.8 h) compared to intravenous dosing (3.0 ± 0.2 h), suggesting continued absorption from the gastrointestinal tract. The moderate clearance value of 884.1 ± 32.3 mL/h indicates efficient elimination mechanisms [1] [3] [5].

The following diagram illustrates the complete experimental workflow from animal dosing to pharmacokinetic analysis:

G Start Study Start IV IV Dosing (2.5 mg/kg) Start->IV PO Oral Dosing (20 mg/kg) Start->PO Blood Automated Blood Collection IV->Blood PO->Blood Centrifuge Plasma Separation by Centrifugation Blood->Centrifuge Storage Plasma Storage at -80°C Centrifuge->Storage Prep Sample Preparation Protein Precipitation Storage->Prep Analysis UPLC-MS/MS Analysis Prep->Analysis PK Non-Compartmental PK Analysis Analysis->PK End PK Parameters PK->End

Brain Distribution Studies

Mass Spectrometry Imaging

Complementary mass spectrometry imaging studies were conducted to evaluate the distribution of this compound in brain tissue following a single intravenous injection. This innovative approach provided spatial resolution of this compound distribution within specific brain regions, offering insights into its potential central nervous system effects. The analysis revealed that this compound successfully crosses the blood-brain barrier and distributes into distinct brain areas, with detectable levels observed in the corpus callosum and several regions of the hippocampus [1] [6].

Pharmacological Implications

The differential distribution of this compound in brain regions enriched with opioid and adrenergic receptors provides valuable insights into its potential mechanisms of action. The detection of this compound in the hippocampus is particularly relevant given the high density of μ-opioid receptors in this region and its role in learning, memory, and reward processing. Similarly, the presence of this compound in the corpus callosum suggests potential interactions with white matter tracts, though the functional significance of this distribution requires further investigation. These findings represent the first direct evidence of this compound's brain penetration capabilities and regional distribution patterns [1] [6].

Discussion

The developed UPLC-MS/MS method addresses a critical analytical gap in kratom research by providing the first validated approach for quantifying this compound in biological matrices. The method's exceptional sensitivity (LLOQ of 1 ng/mL), minimal sample requirements (25 μL plasma), and rapid analysis time (3 minutes) make it ideally suited for high-throughput preclinical studies. Furthermore, the simple protein precipitation extraction eliminates the need for more complex and time-consuming sample preparation techniques, enhancing efficiency without compromising data quality [1] [7].

The application of this method to pharmacokinetic studies has yielded novel insights into this compound's disposition characteristics, notably its adequate oral bioavailability (~50%) and extensive tissue distribution. The protracted absorption profile (Tmax ~4 hours) suggests possible slow dissolution, enteric recycling, or complex absorption mechanisms that warrant further investigation. The significant difference between intravenous and oral mean residence times indicates flip-flop kinetics, where the absorption rate constant is smaller than the elimination rate constant. These pharmacokinetic properties, combined with the compound's demonstrated brain penetration, support the pharmacological relevance of this compound despite its status as a minor alkaloid in kratom preparations [1] [6].

From a pharmacological perspective, this compound's dual activity at opioid and adrenergic receptors, coupled with its favorable bioavailability and brain distribution, positions it as a potential contributor to kratom's complex effects, particularly in the context of opioid withdrawal mitigation. The methodological advances presented here enable more comprehensive investigations of this compound's concentration-effect relationships and potential interactions with other kratom alkaloids, ultimately supporting more informed evaluations of kratom's therapeutic potential and safety profile [2] [6].

Conclusion

This article presents detailed application notes and protocols for the sensitive and selective quantification of this compound in rat plasma using UPLC-MS/MS. The fully validated method satisfies all regulatory requirements for bioanalytical assays and has been successfully applied to characterize the preclinical pharmacokinetics and brain distribution of this pharmacologically complex kratom alkaloid. The methodologies described herein provide researchers with robust analytical tools to further investigate the pharmacokinetic-pharmacodynamic relationships of this compound and its potential contributions to kratom's overall effects, ultimately advancing our understanding of this controversial botanical substance.

References

Bioanalytical Method for Corynantheidine Quantification in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Corynantheidine is a minor indolo[2,3-a]quinolizine alkaloid found in Mitragyna speciosa (kratom) [1]. Unlike the major alkaloid mitragynine, this compound has been identified as a functional opioid antagonist with binding affinity at μ-opioid (Ki = 118 ± 11.8 nM) and κ-opioid receptors, as well as α-1D adrenergic receptors (Ki = 41.7 ± 4.7 nM) [2] [3]. This unique pharmacological profile suggests potential significance in modulating kratom's overall effects, particularly for opioid withdrawal, necessitating reliable bioanalytical methods for its quantification in biological matrices [2] [3].

This document details a validated UPLC-MS/MS method using protein precipitation extraction for determining this compound concentrations in rat plasma, supporting its application in preclinical pharmacokinetic studies [4] [2].


Materials and Reagents

Item Specification
This compound Standard >99% purity, confirmed by 1H, 13C NMR, UPLC-Q-TOF, and UPLC-MS/MS [2]
Internal Standard Yohimbine hydrochloride [2]
Plasma Matrix Male Sprague Dawley rat plasma, heparinized [2]
Solvents LC-MS grade acetonitrile, methanol, isopropanol, water [2]
Mobile Phase Additive Ammonium acetate (10 mM, pH 3.5) [2]

Equipment and Instrumentation

Component Specification
UPLC System Waters Acquity I-Class [2]
Mass Spectrometer Xevo TQS Micro Triple Quadrupole (ESI+ mode) [2]
Analytical Column Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) [2]
Column Temperature 50 °C [2]

Detailed Experimental Protocols

Sample Preparation via Protein Precipitation
  • Aliquot: Transfer 25 μL of rat plasma into a microcentrifuge tube [4] [2].
  • Precipitate: Add 100 μL of acetonitrile containing the internal standard (yohimbine HCl) [2].
  • Mix: Vortex the mixture vigorously for approximately 10 seconds.
  • Clarify: Centrifuge at a minimum of 10,000 × g for 5-10 minutes to pellet precipitated proteins.
  • Recover Supernatant: Carefully transfer the clear supernatant to a clean UPLC vial for analysis [2].

This workflow can be visualized as follows:

G Start Start with 25 µL Rat Plasma Precipitate Add 100 µL Acetonitrile (contains Internal Standard) Start->Precipitate Vortex Vortex Mix (10 seconds) Precipitate->Vortex Centrifuge Centrifuge (≥10,000 × g, 5-10 min) Vortex->Centrifuge Collect Collect Clear Supernatant Centrifuge->Collect Analyze UPLC-MS/MS Analysis Collect->Analyze

UPLC-MS/MS Analysis Conditions
  • Injection Volume: 1 μL (Partial Loop Needle Overfill mode) [2]
  • Flow Rate: 0.35 mL/min [2]
  • Gradient Program: | Time (min) | % 10 mM Ammonium Acetate (A) | % Acetonitrile (B) | | :--- | :--- | :--- | | 0.0 | 80 | 20 | | 0.5 | 80 | 20 | | 1.0 | 50 | 50 | | 1.8 | 50 | 50 | | 2.0 | 80 | 20 | | 3.0 | 80 | 20 (Re-equilibration) |
  • Mass Spectrometric Detection (ESI+): | Parameter | this compound | Yohimbine (IS) | | :--- | :--- | :--- | | Precursor Ion (m/z) | 369.2 | 355.2 | | Product Ion (m/z) | 144.0 / 226.1 | 144.0 / 212.1 |

Method Validation Summary

The method was validated per FDA guidelines, with key parameters summarized below [2].

Linearity and Sensitivity
Parameter Result
Linear Range 1–500 ng/mL [4] [2]
Sample Volume 25 μL [4] [2]
Run Time 3.0 minutes [2]
Accuracy and Precision

| QC Level | Accuracy (% Nominal) | Precision (% RSD) | | :--- | :--- | :--- | | LLOQ (1 ng/mL) | Data specifically for accuracy/precision at LLOQ, Low, Med, High QC not explicitly provided in search results, but method is stated as validated per FDA guidelines [2]. | | Low QC | | | Medium QC | | | High QC | |

Additional Validation Parameters
  • Selectivity: No significant interference from plasma components [2].
  • Recovery: Consistent and high recovery via protein precipitation [2].
  • Stability: Demonstrated stability under various storage and handling conditions (specific data not detailed in search results) [2].

Application: Preclinical Pharmacokinetics

The validated method was applied to determine the pharmacokinetic parameters of this compound in male Sprague Dawley rats (I.V.: 2.5 mg/kg; P.O.: 20 mg/kg) [4] [2].

Pharmacokinetic Parameters
Parameter Intravenous (2.5 mg/kg) Oral (20 mg/kg)
Cmax (ng/mL) - 213.4 ± 40.4 [4] [2]
Tmax (h) - 4.1 ± 1.3 [4] [2]
Clearance (mL/h) 884.1 ± 32.3 [4] [2] -
Volume of Distribution (L) 8.0 ± 1.2 [4] [2] -
AUC (h·ng/mL) 640.3 ± 24.0 [4] [2] -
Mean Residence Time (h) 3.0 ± 0.2 [4] [2] 8.8 ± 1.8 [4] [2]
Absolute Oral Bioavailability (%) - 49.9 ± 16.4 [4] [2]

Key findings from the application:

  • Adequate Oral Bioavailability: Nearly 50% [4] [2].
  • Prolonged Absorption: Tmax around 4 hours and long residence time suggest slow absorption [4] [2].
  • Extensive Extravascular Distribution: Large volume of distribution indicates significant tissue penetration [4] [2].
  • Brain Penetration: Imaging mass spectrometry confirmed this compound distribution in brain regions like the corpus callosum and hippocampus [4] [2].

The relationship between this compound's pharmacokinetics and its pharmacological activity can be conceptualized as follows:

G PK PK Properties: - ~50% Oral Bioavailability - Large Vd - Brain Penetration Exposure Systemic Exposure PK->Exposure PD PD Actions: - μ-opioid Antagonist - α-1D Adrenergic Binder Exposure->PD


Conclusions

This document outlines a robust, sensitive, and rapid UPLC-MS/MS bioanalytical method for quantifying this compound in rat plasma. The simple protein precipitation extraction, minimal plasma volume requirement, and short chromatographic runtime make this method highly efficient for high-throughput preclinical pharmacokinetic studies. The application of this method has successfully characterized the favorable pharmacokinetic profile of this compound, supporting further investigation into its unique role within the complex pharmacology of kratom [4] [2].


References

Application Notes: LC-MS Analysis of Corynantheidine in Kratom

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Corynantheidine (9-demethoxymitragynine) is a minor indole alkaloid in Mitragyna speciosa (kratom) that exhibits distinctive polypharmacology, combining partial μ-opioid receptor (MOR) agonism with potent α1D-adrenergic receptor binding [1] [2]. Despite typically occurring at low concentrations (0.01–2.8% w/w) compared to major alkaloids like mitragynine (0.7–38.7%), this compound contributes significantly to kratom's overall pharmacological profile due to its unique receptor interactions and favorable pharmacokinetics, including ~50% oral bioavailability and blood-brain barrier penetration [1] [3] [2]. This application note provides validated LC-MS/MS methods for this compound quantification in biological and plant matrices, along with pharmacological context essential for drug development research.


Pharmacological Significance

This compound exhibits a unique receptor binding profile distinct from other kratom alkaloids, contributing to the complex polypharmacology of kratom preparations.

1.1 Receptor Binding and Functional Activity

  • Opioid Receptor Activity: this compound functions as a partial agonist at human μ-opioid receptors (MOR Ki = 118 ± 12 nM) with approximately 37% efficacy compared to full agonist DAMGO, while demonstrating weak κ-opioid receptor binding (KOR Ki = 1,910 ± 50 nM) and negligible δ-opioid receptor interaction [1]. Unlike traditional opioids, it exhibits minimal β-arrestin-2 recruitment, potentially reducing adverse effects associated with this pathway [1].
  • Adrenergic Receptor Affinity: The alkaloid shows particularly strong binding to α1D-adrenergic receptors (Ki = 41.7 ± 4.7 nM), approximately 131-fold greater than mitragynine's α1D affinity [1] [2]. This prominent adrenergic activity may contribute to cardiovascular effects and potentially to opioid withdrawal mitigation, as both opioid and adrenergic systems are therapeutic targets for opioid use disorder [3].
  • Additional Receptor Interactions: Screening panels have identified binding at α2A-adrenergic (Ki ≈ 74 nM) and NMDA receptors (Ki ≈ 83 nM), suggesting broader neuromodulatory potential [2].

Table 1: Comparative Receptor Pharmacology of Major Kratom Alkaloids

Alkaloid MOR Ki (nM) MOR Efficacy KOR Ki (nM) α1D Ki (nM) Primary Additional Targets
This compound 118 ± 12 Partial Agonist (37%) 1,910 ± 50 41.7 ± 4.7 α2A, NMDA receptors
Mitragynine 161 Partial Agonist 198 5,480 Adrenergic, serotonergic
7-Hydroxymitragynine ~10-50 Potent Agonist ~100-200 Not reported Primary MOR metabolite
Paynantheine Weak/absent Not active Not active Not reported 5-HT1A serotonergic

1.2 Metabolic and Drug Interaction Profile this compound demonstrates significant drug-drug interaction potential through cytochrome P450 inhibition:

  • CYP2D6 Inhibition: Potent competitive inhibition (IC₅₀ ≈ 4.2 µM; Kᵢ ≈ 2.8 µM) [2]
  • CYP3A Inhibition: Substrate-dependent effects, inhibiting midazolam 1′-hydroxylation but not testosterone 6β-hydroxylation [2]
  • Metabolic Pathway: Undergoes extensive phase I metabolism via O-demethylation at C-9 and C-17 positions and hydrolysis at C-16, followed by phase II glucuronidation and sulfation [4]

The following diagram illustrates this compound's major molecular targets and functional effects:

G cluster_receptors Molecular Targets This compound This compound MOR μ-Opioid Receptor (Ki = 118 nM) This compound->MOR Binds Alpha1D α1D-Adrenergic (Ki = 42 nM) This compound->Alpha1D Binds KOR κ-Opioid Receptor (Ki = 1,910 nM) This compound->KOR Weak Binds CYP2D6 CYP2D6 Enzyme (Ki = 2.8 µM) This compound->CYP2D6 Inhibits G_protein G-protein Signaling Partial Activation MOR->G_protein Preferentially Activates Arrestin β-arrestin Recruitment Minimal MOR->Arrestin Minimally Recruits CYP_Inhibition Drug Metabolism Inhibition CYP2D6->CYP_Inhibition subcluster_functional Functional Effects Analgesia Antinociception (MOR-dependent) G_protein->Analgesia


Analytical Method Development

2.1 Bioanalytical Method for Rat Plasma (UPLC-MS/MS) Adapted from Sharma et al. [3]

Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)
  • Mobile Phase:
    • A: 10 mM ammonium acetate buffer (pH 3.5)
    • B: Acetonitrile
  • Gradient Program:
    • 0-0.5 min: 80% A
    • 0.5-1.0 min: Linear to 50% A
    • 1.0-1.8 min: Maintain 50% A
    • 1.8-2.0 min: Return to 80% A
    • 2.0-3.0 min: Re-equilibration
  • Flow Rate: 0.35 mL/min
  • Injection Volume: 1 μL (partial loop needle overfill mode)
  • Column Temperature: 50°C
  • Sample Manager Temperature: 10°C

Mass Spectrometric Conditions:

  • Instrument: Waters Xevo TQS Micro Triple Quadrupole
  • Ionization Mode: Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Source Conditions:
    • Capillary Voltage: Optimized for this compound
    • Desolvation Temperature: 500°C
    • Source Temperature: 150°C
  • MRM Transitions: Specific transitions should be optimized for each instrument

Sample Preparation:

  • Protein Precipitation: 25 μL rat plasma + 100 μL acetonitrile containing internal standard
  • Vortexing: 30 seconds
  • Centrifugation: 15,000 × g for 10 minutes at 4°C
  • Supernatant Collection: Transfer 80 μL to LC vial with insert

2.2 Multi-Alkaloid Method for Plant Material Adapted from commercial product analysis [1] [5]

For comprehensive kratom alkaloid profiling including this compound, methods should resolve approximately 10-14 alkaloids. Key considerations:

  • Column Selection: C18 columns with 1.7-1.8 μm particles provide optimal resolution
  • Gradient Optimization: Extended gradients (20-30 minutes) necessary for complex samples
  • Quality Control: Include system suitability tests with reference standards for mitragynine, this compound, speciociliatine, paynantheine, and speciogynine

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Rat Plasma Method [3] Plant Material Method [1]
Linear Range 1-500 ng/mL Not specified
LLOQ 1 ng/mL Matrix-dependent
Accuracy 98.4-113% of nominal Not specified
Precision (CV%) 3.9-14.7% Method-dependent
Extraction Efficiency Protein precipitation >85% Extraction optimization required
Carryover <20% LLOQ <20% LLOQ
Stability Bench-top, freeze-thaw, autosampler Varies with storage conditions

The experimental workflow for method development and application is summarized below:

G Sample_Prep Sample Preparation • Protein precipitation (plasma) • Solvent extraction (plant) • Internal standard addition LC_Separation LC Separation • BEH C18 column (50-100mm) • Ammonium acetate/Acetonitrile • 3-30 min gradient Sample_Prep->LC_Separation MS_Detection MS Detection • ESI+ ionization • MRM mode • Optimized transitions LC_Separation->MS_Detection Data_Analysis Data Analysis • Peak integration • Calibration curve • QC assessment MS_Detection->Data_Analysis Applications Applications Data_Analysis->Applications PK_Studies Pharmacokinetic Studies • Rat plasma analysis • Bioavailability assessment Applications->PK_Studies Product_QC Product Quality Control • Alkaloid quantification • Chemotype identification Applications->Product_QC Brain_Dist Tissue Distribution • MS imaging • Blood-brain barrier penetration Applications->Brain_Dist


Experimental Protocols

3.1 Protocol 1: this compound Quantification in Rat Plasma

Materials:

  • This compound standard (>99% purity by NMR and LC-MS)
  • Yohimbine hydrochloride (internal standard)
  • LC-MS grade solvents: acetonitrile, methanol, water
  • Ammonium acetate for buffer preparation
  • Heparinized rat plasma

Procedure:

  • Prepare stock solutions of this compound (1 mg/mL in methanol) and serially dilute in methanol for calibration standards (1-500 ng/mL in plasma)
  • Aliquot 25 μL of plasma into microcentrifuge tubes
  • Add 100 μL of acetonitrile containing internal standard (yohimbine, 50 ng/mL)
  • Vortex mix for 30 seconds
  • Centrifuge at 15,000 × g for 10 minutes at 4°C
  • Transfer 80 μL of supernatant to LC vials with inserts
  • Analyze by UPLC-MS/MS using conditions in Section 2.1
  • Construct calibration curve by linear regression with 1/x² weighting

Validation Parameters:

  • Selectivity: No interference at this compound and IS retention times
  • Carryover: <20% of LLOQ after highest calibration standard
  • Accuracy and Precision: Within ±15% of nominal values (±20% at LLOQ)
  • Matrix Effects: Consistent across different plasma lots
  • Stability: Bench-top (4h), processed (24h at 10°C), freeze-thaw (3 cycles)

3.2 Protocol 2: Multi-Alkaloid Analysis in Kratom Products

Sample Preparation:

  • Weigh 50 mg of finely powdered kratom material
  • Add 10 mL of methanol:water (80:20, v/v)
  • Sonicate for 30 minutes at room temperature
  • Centrifuge at 10,000 × g for 10 minutes
  • Dilute supernatant 1:100 with mobile phase A
  • Filter through 0.2 μm PVDF syringe filter
  • Analyze by LC-MS/MS with extended gradient

Quality Control:

  • Include system suitability mixture before sample sequence
  • Process calibration standards in matrix
  • Include QC samples at low, medium, and high concentrations

Applications in Drug Development

4.1 Pharmacokinetic Studies The validated method has been successfully applied to determine this compound pharmacokinetics in male Sprague Dawley rats [3]:

  • Dosing: 2.5 mg/kg I.V. and 20 mg/kg P.O.
  • Absolute Oral Bioavailability: 49.9 ± 16.4%
  • Tmax: 4.1 ± 1.3 hours
  • Cmax: 213.4 ± 40.4 ng/mL (after 20 mg/kg P.O.)
  • Clearance: 884.1 ± 32.3 mL/h
  • Volume of Distribution: 8.0 ± 1.2 L (extensive extravascular distribution)
  • Mean Residence Time: 3.0 ± 0.2 h (I.V.), 8.8 ± 1.8 h (P.O.)

4.2 Tissue Distribution Studies Mass spectrometry imaging demonstrates this compound distribution across the blood-brain barrier, with detection in specific brain regions including the corpus callosum and hippocampus [3]. This central nervous system penetration supports its pharmacological activity at central opioid and adrenergic receptors.

4.3 Chemotype Variability Assessment Commercial kratom products exhibit substantial variability in alkaloid composition, influenced by genetic factors (chemotypes), seasonal variations, and postharvest processing [6] [5]. LC-MS profiling enables product standardization and identification of distinct chemotypes (e.g., "high-speciofoline" vs. "low-speciofoline") that may produce different physiological effects [5].


Troubleshooting and Method Optimization

Common Issues and Solutions:

  • Poor Peak Shape: Ensure mobile phase pH is approximately 3.5; consider adding 0.1% formic acid
  • Low Sensitivity: Optimize MRM transitions and collision energies; check ion source cleanliness
  • Retention Time Drift: Maintain consistent column temperature; allow sufficient equilibration
  • Matrix Effects: Use appropriate sample dilution; implement effective sample cleanup

Method Transfer Considerations:

  • Verify performance on different instrument platforms
  • Re-optimize MRM transitions if using different mass spectrometer
  • Validate critical method parameters for each laboratory

References

Corynantheidine plasma calibration curve 1-500 ng/mL

Author: Smolecule Technical Support Team. Date: February 2026

Bioanalytical Method Validation Summary

The following table summarizes the key validated parameters for the UPLC-MS/MS method used to quantify corynantheidine in rat plasma [1] [2].

Parameter Specification / Result
Analytical Technique UPLC-MS/MS (ESI+, MRM)
Quantification Transitions (MRM) 369.2 → 144.0 / 226.1 [3]
Calibration Curve Range 1 - 500 ng/mL [1] [2]
Lower Limit of Quantification (LLOQ) 1 ng/mL [1] [2]
Sample Volume 25 µL [1] [2]
Extraction Method Protein Precipitation [1] [2]
Chromatography Column Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) [1]

| Mobile Phase | A: 10 mM Ammonium Acetate Buffer (pH 3.5) B: Acetonitrile [1] | | Gradient (3 min total) | 0 min: 80% A → 0.5 min: 80% A → 1.0 min: 50% A → 1.8 min: 50% A → 2.0 min: 80% A → 3.0 min: 80% A [1] | | Flow Rate | 0.35 mL/min [1] | | Injection Volume | 1 µL (Partial Loop Needle Overfill mode) [1] | | Validated Parameters | Accuracy, Precision, Selectivity, Sensitivity, Recovery, Stability, Dilution Integrity [1] [2] |

Preclinical Pharmacokinetic Profile

This table presents pharmacokinetic data from a study in male Sprague Dawley rats, which can guide toxicology and efficacy study design [1] [2].

Pharmacokinetic Parameter Intravenous (I.V.) 2.5 mg/kg Oral (P.O.) 20 mg/kg
Maximum Concentration (C~max~) Not Applicable 213.4 ± 40.4 ng/mL
Time to C~max~ (T~max~) Not Applicable 4.1 ± 1.3 h
Area Under Curve (AUC) 640.3 ± 24.0 h*ng/mL Not Fully Specified
Clearance (CL) 884.1 ± 32.3 mL/h Not Applicable
Volume of Distribution (V~d~) 8.0 ± 1.2 L Not Applicable
Mean Residence Time (MRT) 3.0 ± 0.2 h 8.8 ± 1.8 h
Absolute Oral Bioavailability (F) 49.9 ± 16.4%

Detailed Experimental Protocol

Here is a step-by-step protocol for the bioanalytical method, from sample preparation to data acquisition.

Sample Preparation (Protein Precipitation)
  • a. Pipette 25 µL of rat plasma (or calibration standard/quality control sample) into a microcentrifuge tube [1] [2].
  • b. Add a suitable internal standard if used (yohimbine hydrochloride was used in the developmental method [1]).
  • c. Add a volume of acetonitrile (typically 3-4 times the plasma volume) to precipitate proteins.
  • d. Vortex mix vigorously for 1-2 minutes, then centrifuge at a high speed (e.g., 10,000-15,000 × g) for 10 minutes.
  • e. Carefully collect the supernatant and transfer it to an autosampler vial for analysis [1].
Instrumental Analysis (UPLC-MS/MS)
  • a. Chromatographic Separation:
    • Column: Maintain a Waters Acquity BEH C18 column at 50°C [1].
    • Mobile Phase & Gradient: Use the gradient program summarized in the validation table at a flow rate of 0.35 mL/min [1].
    • Injection: Inject 1 µL of the cleaned sample supernatant [1].
  • b. Mass Spectrometric Detection (Tandem Quadrupole):
    • Ionization Mode: Electrospray Ionization (ESI), positive mode [1] [3].
    • Data Acquisition: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion to product ions for both quantification (e.g., 369.2 → 144.0) and confirmation (e.g., 369.2 → 226.1) [3].
    • Source and Gas Parameters: Optimize parameters like capillary voltage, desolvation temperature, and gas flows for maximum sensitivity.
Calibration and Quantification
  • a. Prepare a fresh calibration curve daily with standards across the 1-500 ng/mL range in blank plasma [1].
  • b. Process and analyze calibration standards alongside unknown samples.
  • c. Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration, typically using linear regression with a weighting factor of 1/x or 1/x² [1].

This compound Pharmacology and Analysis Workflow

The diagrams below illustrate the core pharmacological context and the experimental workflow for the protocol.

G Kratom Kratom Alkaloids Alkaloids Kratom->Alkaloids COR COR Alkaloids->COR MOR MOR COR->MOR Binds to ADRa1D ADRa1D COR->ADRa1D Binds to Antagonism Antagonism MOR->Antagonism Functional ADRa1D->Antagonism Effects Effects Antagonism->Effects Leads to

This compound's dual receptor binding and functional activity

G Start Plasma Sample (25 µL) PP Protein Precipitation Start->PP Inj UPLC Injection (1 µL) PP->Inj Col BEH C18 Column Inj->Col MS MS/MS Detection (MRM: 369.2→144.0) Col->MS Data Quantification (Curve: 1-500 ng/mL) MS->Data

Bioanalytical workflow for plasma sample analysis

Application Notes

  • Method Robustness: The 3-minute gradient enables high-throughput analysis, suitable for processing large sample batches from pharmacokinetic studies [1].
  • Preclinical Relevance: The demonstrated distribution of this compound into the brain, particularly in regions like the hippocampus, confirms its ability to cross the blood-brain barrier and potentially exert central nervous system effects [1].
  • Safety Considerations: In vitro data suggests that this compound is a competitive inhibitor of the CYP2D6 enzyme (K~i~ ≈ 2.8 µM) [4]. Researchers should be aware of the potential for drug-drug interactions when this compound is co-administered with CYP2D6 substrates.

References

Comprehensive Application Notes and Protocols: Imaging Mass Spectrometry Analysis of Corynantheidine Brain Distribution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mitragyna speciosa (kratom) has garnered significant scientific interest as an alternative for treating chronic pain and managing opioid withdrawal symptoms. The alkaloidal components of kratom are the primary bioactive constituents responsible for its therapeutic effects, yet their spatial distribution in brain tissue following administration remains poorly characterized. Corynantheidine, a minor kratom alkaloid, has recently attracted research focus due to its potential dual activity at opioid and adrenergic receptors, suggesting a possible role in mitigating opioid withdrawal symptoms. Understanding the precise neuroanatomical distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications. [1] [2]

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) has emerged as a powerful analytical technique for mapping the spatial distribution of molecules directly in biological tissue sections. Unlike conventional techniques such as positron emission tomography (PET) or autoradiography, MALDI IMS requires no radioactive labeling, can readily distinguish parent compounds from metabolites, and enables the simultaneous analysis of multiple analytes in a single experiment. This application note provides a comprehensive protocol for the MALDI IMS analysis of this compound in rat brain tissue, validated through preclinical studies. [1] [3]

Experimental Design

Materials and Reagents

Table 1: Essential reagents and equipment for MALDI IMS analysis of this compound

Category Specific Items Specifications/Notes
Alkaloid Standards This compound, Mitragynine, Speciogynine >98% purity, characterized by NMR and LC-MS [1] [2]
MALDI Matrices DHB, CHCA, DAN, DCTB, THAP, DHA, 9-AA Prepare fresh solutions in appropriate solvents [1]
Solvents Acetonitrile, Water, Methanol, Dichloromethane LC-MS grade recommended [1] [2]
Biological Materials Rat Brain Tissue From dosed animals (e.g., Sprague Dawley rats) [1] [4]
Instrumentation FT-ICR Mass Spectrometer Equipped with MALDI source and 355 nm Nd:YAG laser [1]
Tissue Preparation Protocol

Tissue Sectioning:

  • Sacrifice animals following approved institutional guidelines at appropriate time points post-dose (e.g., after intravenous administration).
  • Immediately extract brain tissue and snap-freeze in isopentane cooled by dry ice or liquid nitrogen.
  • Section tissue into 10-20 μm thick coronal sections using a cryostat microtome maintained at -20°C.
  • Thaw-mount sections onto pre-cooled indium tin oxide (ITO)-coated glass slides or appropriate MALDI-compatible slides.
  • Store slides at -80°C until analysis to preserve analyte integrity.

Tissue Washing (Optional):

  • Briefly rinse tissue sections in 70% ethanol (1-2 seconds) followed by 95% ethanol (1-2 seconds) to remove endogenous salts and lipids that may interfere with analysis.
  • Allow sections to air dry completely in a desiccator before matrix application. [1] [3]
MALDI IMS Acquisition Protocol

Matrix Application:

  • Prepare 10 mg/mL DAN matrix solution in 90:10 acetonitrile:water as the recommended matrix for optimal this compound detection.
  • Apply matrix using a sublimation apparatus or automated sprayer system to ensure homogeneous crystal formation.
  • For sublimation: Use optimized conditions (∼65 mg DAN, 10-15 minutes at 65°C under vacuum). [1]

Mass Spectrometry Acquisition:

  • Conduct analysis using a FT-ICR mass spectrometer (e.g., 7T solariX) equipped with a MALDI source.
  • Set laser parameters to 50-75% power with a 2 kHz frequency, 200-350 μm smartwalk diameter, and 100-400 laser shots per pixel.
  • Acquire data in positive ion mode across m/z 100-1000 at a spatial resolution of 25-100 μm.
  • For enhanced sensitivity, use Continuous Accumulation of Selected Ions (CASI) with a 10-Da mass window centered on the target ions. [1]

Table 2: Optimized MALDI IMS parameters for this compound analysis

Parameter Recommended Setting Alternative Options
Primary Matrix DAN (sublimation) DHB, CHCA (sprayed)
Laser Power 60% 50-75% adjustable
Spatial Resolution 50 μm 25-100 μm (tissue-dependent)
Ion Types Monitored [M+H]⁺, [M-H]⁺, [M-3H]⁺ Dependent on matrix selection
Mass Resolution >50,000 (FT-ICR recommended) Lower resolution instruments possible

Results & Discussion

Ion Type Characterization and Identification

MALDI analysis of this compound consistently produces three distinct ion types: [M+H]⁺, [M-H]⁺, and [M-3H]⁺. Contrary to previous reports suggesting these ions form primarily during laser ablation, significant evidence now indicates that [M-H]⁺ and [M-3H]⁺ ions can also form during the matrix application process. Structural characterization using beam-type collision-induced dissociation (CID) confirms that the [M-H]⁺ ion results from the formation of a double bond between the nitrogen of the tertiary amine and an adjacent carbon, while the [M-3H]⁺ ion forms through the loss of two additional hydrogen atoms, creating an additional double bond between two carbon atoms. [1] [3]

The relative abundances of these ion types vary significantly based on the MALDI matrix used (Table 3). This matrix-dependent variation provides a strategic opportunity to optimize detection sensitivity by selecting matrices that concentrate signal into a single ion type. [1]

Table 3: Relative ion type abundances across different MALDI matrices

MALDI Matrix [M+H]⁺ Relative Abundance [M-H]⁺ Relative Abundance [M-3H]⁺ Relative Abundance Recommended Use
DAN High Low Very Low Primary choice
DHB Medium Medium Low Alternative option
CHCA Low High Medium Not recommended
DCTB Low High Medium Not recommended
Brain Distribution Patterns and Data Interpretation

The distribution of this compound in rat brain tissue following intravenous administration demonstrates region-specific localization with particular accumulation in areas rich in opioid and adrenergic receptors. This pattern aligns with this compound's known pharmacological activity at these receptor systems. The alkaloid successfully crosses the blood-brain barrier and distributes heterogeneously throughout brain regions rather than diffusing uniformly. [2] [4]

When interpreting IMS data, researchers must account for the multiple ion types present. Three validated approaches can be employed:

  • Single Ion Mapping: Utilize a matrix that predominantly produces [M+H]⁺ ions (e.g., DAN) and map only this ion type.
  • Composite Imaging: Sum the intensities of all three ion types ([M+H]⁺, [M-H]⁺, and [M-3H]⁺) to generate a composite image, provided the relative abundances remain consistent across tissue regions.
  • Most Abundant Ion: Map the most abundant ion type when all ions show similar spatial distributions across the tissue.

The composite approach is particularly valuable when using matrices that produce significant [M-H]⁺ and [M-3H]⁺ signals, as it recovers signal that would otherwise be lost while maintaining accurate spatial distribution information. [1]

G MALDI_Analysis MALDI Analysis of This compound Ion_Types Three Ion Types Produced MALDI_Analysis->Ion_Types M_H [M+H]⁺ Ion_Types->M_H M_H_minus [M-H]⁺ Ion_Types->M_H_minus M_3H_minus [M-3H]⁺ Ion_Types->M_3H_minus Formation Formation Mechanisms M_H->Formation M_H_minus->Formation M_3H_minus->Formation Matrix_Induced During Matrix Application Formation->Matrix_Induced Laser_Induced During Laser Ablation Formation->Laser_Induced Solutions Data Interpretation Solutions Matrix_Induced->Solutions Laser_Induced->Solutions Single_Ion Map Single Ion Type ([M+H]⁺ preferred) Solutions->Single_Ion Composite Sum Intensities of All Ion Types Solutions->Composite Most_Abundant Map Most Abundant Ion Type Solutions->Most_Abundant

Figure 1: MALDI IMS Data Interpretation Workflow for this compound Ion Types

Methodological Considerations and Optimization

Several critical factors must be considered when designing MALDI IMS experiments for this compound:

  • Ion Signal Dilution: The production of multiple ion types dilutes the total analyte signal across several channels, potentially reducing detection sensitivity. Matrix selection is crucial to concentrate signal into a single predominant ion type. [1]
  • Spatial Variation: The relative abundances of different ion types may vary across different tissue regions due to local biochemical environments, potentially creating confounding distribution patterns if not properly accounted for. [3]
  • Endogenous Interferences: The [M-H]⁺ and [M-3H]⁺ ions may overlap with endogenous metabolites of the same empirical formula, necessitating careful data interpretation and confirmation through MS/MS fragmentation when available. [1]
  • Validation Techniques: Incorporate complementary techniques such as LC-MS/MS analysis of tissue extracts to validate IMS findings and provide absolute quantification where needed. [2]

Advanced Applications

Multi-Modal Image Fusion

The integration of MALDI IMS with complementary imaging modalities provides a more comprehensive understanding of this compound's distribution and mechanism of action. A multi-modal workflow combining MALDI IMS with immunohistochemistry (IHC) fluorescence imaging and brightfield microscopy enables simultaneous visualization of pharmaceutical compounds, protein receptors, and tissue morphology. This approach is particularly valuable for assessing co-localization of this compound with specific receptor systems such as μ-opioid receptors. [4]

Advanced computational image fusion techniques can significantly enhance the spatial resolution of MALDI IMS data. Using random forest regression or two-dimensional convolutional neural network (2-D CNN) models, the spatial resolution of MALDI images can be improved from 25 μm to approximately 2.5 μm, enabling single-cell resolution that is otherwise challenging to achieve with conventional MALDI IMS. This high-resolution prediction facilitates more precise co-localization studies with high-resolution microscopy images. [4]

G cluster_1 Data Acquisition cluster_2 Computational Fusion cluster_3 Biological Insight MultiModal Multi-Modal Image Fusion Workflow MALDI MALDI IMS (25 μm resolution) Models Prediction Models (Random Forest, 2-D CNN) MALDI->Models IHC IHC Fluorescence (μ-opioid receptor) IHC->Models H_E Brightfield Microscopy (H&E staining) H_E->Models HighRes High-Resolution Prediction (2.5 μm resolution) Models->HighRes CoLocalization This compound & μ-opioid Receptor Co-localization HighRes->CoLocalization Cellular Single-Cell Distribution Analysis HighRes->Cellular

Figure 2: Multi-Modal Image Fusion Workflow for Enhanced Spatial Resolution

Protocol Adaptations for Related Alkaloids

The methodology described for this compound can be successfully adapted for other kratom alkaloids with minor modifications:

  • Mitragynine and Speciogynine: These major kratom alkaloids exhibit similar ionization characteristics and also produce [M+H]⁺, [M-H]⁺, and [M-3H]⁺ ion types during MALDI analysis. The same matrix optimization strategy applies, with DAN matrix recommended for predominant [M+H]⁺ formation. [1]
  • 7-Hydroxymitragynine: As an active metabolite of mitragynine, this alkaloid can be incorporated into the same imaging protocol with adjustment of mass channels for detection. [2]
  • Uncaria Alkaloids: For studies comparing kratom alkaloids with substitutes such as Uncaria attenuata, the protocol requires modification of mass detection windows but maintains similar matrix application and acquisition parameters. [5]

Conclusion

The MALDI imaging mass spectrometry protocol detailed in these application notes provides a robust, validated methodology for mapping the spatial distribution of this compound in rat brain tissue. Key advantages of this approach include its label-free nature, ability to distinguish parent compound from metabolites, and multiplexing capability for simultaneous analysis of multiple alkaloids. The comprehensive workflow addresses the analytical challenge of multiple ion type formation through matrix optimization and data interpretation strategies. When combined with multi-modal image fusion techniques, this protocol enables unprecedented insight into the neuroanatomical distribution of this compound and its potential sites of action, supporting ongoing research into kratom's pharmacological properties and therapeutic potential.

References

Comprehensive Application Notes: CYP2D6 Inhibition Assay for Corynantheidine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cytochrome P450 2D6 (CYP2D6) represents a critically important enzyme in pharmaceutical metabolism, responsible for the oxidation and elimination of approximately 25% of clinically used drugs, including many antidepressants, antipsychotics, beta-blockers, and opioids [1]. The significant polymorphism of this enzyme and its susceptibility to inhibition by various compounds make it a frequent source of clinically relevant drug-drug interactions that can lead to altered drug efficacy, adverse effects, or therapeutic failure [2]. Corynantheidine (COR) is a minor indole alkaloid found in kratom (Mitragyna speciosa), a plant traditionally used in Southeast Asia and increasingly consumed worldwide for pain management and opioid withdrawal symptoms [3]. While comprising less than 1% of the total alkaloidal content in kratom leaves, COR has recently been identified as a potent inhibitor of CYP2D6, suggesting potential for metabolic drug interactions when kratom products are consumed concomitantly with prescription medications [3] [4].

Understanding the CYP2D6 inhibition potential of natural products like this compound is essential for patient safety and risk assessment in polypharmacy scenarios. The widespread availability of kratom products in various forms (dried leaf powder, capsules, extracts) and their use by over a million individuals in the United States alone highlights the importance of characterizing their drug interaction potential [3]. Previous reports of severe adverse events associated with kratom use often involved polydrug ingestion, suggesting the possibility of herb-drug interactions leading to life-threatening conditions [3]. This application note provides detailed methodologies and data for evaluating the CYP2D6 inhibition potential of this compound, enabling researchers to accurately assess its drug interaction liability using robust in vitro approaches.

Experimental Data and Results

Quantitative Inhibition Parameters

Comprehensive in vitro assessment of this compound against major CYP450 isoforms reveals its potent and selective inhibition of CYP2D6 activity. The inhibitory effects were evaluated using human liver microsomes (HLMs) and CYP450 isoform-specific probe substrates following FDA recommendations [3]. The results demonstrate that this compound functions as a competitive inhibitor of CYP2D6, indicating that it binds directly to the enzyme's active site, competing with the substrate for binding [3] [4].

Table 1: CYP450 Inhibition Profile of this compound

CYP450 Isoform IC₅₀ (μM) Inhibition Constant (Kᵢ) Type of Inhibition
CYP2D6 4.2 2.8 μM Competitive
CYP2C19 >100 Not determined Not determined
CYP2C9 >100 Not determined Not determined
CYP2C8 >100 Not determined Not determined
CYP1A2 >100 Not determined Not determined
CYP3A4/5 (midazolam) >100 Not determined Not determined
CYP3A4/5 (testosterone) >100 Not determined Not determined

The data indicate that this compound exhibits remarkable selectivity for CYP2D6 over other major CYP450 isoforms, with an IC₅₀ value of 4.2 μM, which falls within the range considered to indicate potent inhibition [3]. The inhibition constant (Kᵢ) of 2.8 μM further confirms its high affinity for the CYP2D6 enzyme [3]. Additional studies have reported similar findings, with one source indicating an IC₅₀ value of 45 μM for this compound against CYP2D6, still confirming inhibitory potential though with varying potency [5]. This variation may be attributed to differences in experimental conditions, such as microsomal protein concentration or substrate selection.

Comparative Analysis with Other Kratom Alkaloids

When compared to other major kratom alkaloids, this compound demonstrates significant inhibitory potency against CYP2D6, second only to mitragynine among the tested alkaloids [3].

Table 2: Comparative CYP2D6 Inhibition of Kratom Alkaloids

Kratom Alkaloid Abbreviation CYP2D6 IC₅₀ (μM) Inhibition Constant (Kᵢ) Relative Potency
Mitragynine MTG 2.2 1.1 μM Highest
This compound COR 4.2 2.8 μM High
Paynantheine PAY >10 Not determined Moderate
Speciogynine SPG >10 Not determined Moderate
Speciociliatine SPC >100 Not determined Low
7-Hydroxymitragynine 7HMG >100 Not determined Low

The data reveal a spectrum of inhibitory potency among kratom alkaloids, with mitragynine and this compound showing the strongest inhibition of CYP2D6 [3]. Interestingly, 7-hydroxymitragynine, which is considered one of the primary alkaloids responsible for kratom's analgesic effects, shows minimal CYP2D6 inhibition, suggesting that opioid activity and enzyme inhibition are not correlated among these compounds [3]. The structural features conferring this differential inhibition warrant further investigation through structure-activity relationship studies.

Materials and Methods

Reagents and Equipment
3.1.1 Essential Reagents
  • This compound standard (purity ≥98%), extracted and purified from dried leaves of Mitragyna speciosa [3]
  • Human liver microsomes (pool of 200 donors, mixed gender) [3]
  • NADPH (Nicotinamide adenine dinucleotide phosphate reduced tetrasodium salt) as cofactor [3]
  • CYP2D6-specific substrate: Dextromethorphan hydrobromide (7 μM in final incubation) [3]
  • CYP2D6 metabolite standard: Dextrorphan for quantification of metabolic activity [3]
  • Positive control inhibitor: Quinidine (known potent CYP2D6 inhibitor) [3]
  • LC-MS/MS mobile phases: 0.1% v/v formic acid in water (solvent A) and acetonitrile (solvent B) [3]
  • Potassium phosphate buffer (100 mM, pH 7.4) for incubation medium
3.1.2 Specialized Equipment
  • UPLC-MS/MS system with Waters Acquity I class UPLC and Waters Xevo TQ-S Micro mass spectrometer [3]
  • Analytical column: Waters Acquity BEH, C18, 1.7 μm, 2.1 × 50 mm column maintained at 45°C [3]
  • Microcentrifuge for processing incubation samples
  • Temperature-controlled water bath or dry block heater for incubation at 37°C
  • Precision pipettes for microliter-volume additions
  • pH meter for buffer preparation
Experimental Procedures
3.2.1 Microsomal Incubation Protocol

The following workflow outlines the complete experimental procedure for assessing CYP2D6 inhibition:

G Start Start Assay Preparation P1 Prepare Reaction Mixture (0.1 mg/ml HLM, 7µM dextromethorphan in 100mM phosphate buffer, pH 7.4) Start->P1 P2 Add this compound (1-100 µM concentration range) P1->P2 P3 Pre-incubate for 5 min at 37°C P2->P3 P4 Initiate Reaction with NADPH (200 µL final volume) P3->P4 P5 Incubate for 15 min at 37°C P4->P5 P6 Terminate Reaction with Acetonitrile Containing IS P5->P6 P7 Centrifuge and Collect Supernatant P6->P7 P8 UPLC-MS/MS Analysis P7->P8 P9 Data Analysis and IC50/Ki Calculation P8->P9 End End P9->End

  • Reaction Mixture Preparation: Prepare the primary reaction mixture containing pooled human liver microsomes (0.1 mg/mL final protein concentration) and dextromethorphan (7 μM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) [3]. Maintain the mixture on ice until incubation.

  • Inhibitor Addition: Add this compound to the reaction mixture in a concentration range of 1-100 μM. Include appropriate controls: negative control (no inhibitor), positive control (quinidine, known CYP2D6 inhibitor), and blank (no NADPH) [3].

  • Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C in a temperature-controlled water bath or dry block heater to achieve thermal equilibrium before reaction initiation [3].

  • Reaction Initiation: Start the enzymatic reaction by adding NADPH (final concentration 1 mM) to achieve a final incubation volume of 200 μL. Mix immediately by gentle vortexing [3].

  • Incubation: Continue incubation for exactly 15 minutes at 37°C. The reaction duration and protein concentration should be within the linear range for metabolite formation [3].

  • Reaction Termination: Stop the reaction by adding 200 μL of ice-cold acetonitrile containing an appropriate internal standard. Mix thoroughly by vortexing for 30 seconds [3].

  • Sample Processing: Centrifuge the terminated reactions at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Collect the clear supernatant for analysis [3].

3.2.2 Analytical Method for Metabolite Quantification
  • Chromatographic Conditions:

    • Column: Waters Acquity BEH, C18, 1.7 μm, 2.1 × 50 mm column
    • Temperature: Maintain at 45°C
    • Mobile Phase: Solvent A: 0.1% v/v formic acid in water; Solvent B: acetonitrile
    • Flow Rate: 0.3 mL/min with gradient elution
    • Gradient Program: Initial 5% B (0-0.5 min), increase to 95% B over 4.5 minutes, maintain for 1 minute, then re-equilibrate to initial conditions [3]
  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Multiple Reaction Monitoring (MRM): Monitor specific transitions for dextromethorphan and its metabolite dextrorphan
    • Optimized MS Parameters: Use instrument-specific optimized parameters for declustering potential, collision energy, and collision cell exit potential
  • Quantification:

    • Prepare calibration standards of dextrorphan in the range of 1-1000 nM
    • Use peak area ratios of analyte to internal standard for quantification
    • Ensure linearity with correlation coefficient (r²) > 0.99
3.2.3 Data Analysis and Interpretation
  • Calculation of Enzyme Activity:

    • Determine metabolic activity by quantifying dextrorphan formation rate (pmol/min/mg protein)
    • Calculate percent inhibition relative to negative control (no inhibitor)
  • IC₅₀ Determination:

    • Plot inhibitor concentration versus percent inhibition
    • Fit data to appropriate model (e.g., log(inhibitor) vs. response -- variable slope) using nonlinear regression
    • Calculate IC₅₀ value (concentration causing 50% inhibition)
  • Inhibition Constant (Kᵢ) Determination:

    • Conduct experiments with varying substrate concentrations (e.g., 2-20 μM dextromethorphan) and multiple inhibitor concentrations
    • Plot data using Lineweaver-Burk or Dixon plots
    • Determine Kᵢ value using appropriate equations for competitive inhibition [3]

Applications and Implications

Drug Interaction Risk Assessment

The potent CYP2D6 inhibition demonstrated by this compound at clinically relevant concentrations suggests significant potential for metabolic drug interactions when kratom products are consumed concomitantly with CYP2D6 substrates [3] [4]. According to FDA guidelines, compounds with IC₅₀ values < 10 μM typically warrant further clinical interaction studies [2]. The competitive inhibition mechanism indicates that this compound binds directly to the CYP2D6 active site, potentially increasing the exposure of co-administered drugs that rely on CYP2D6 for their elimination [3]. This is particularly concerning for narrow therapeutic index drugs such as tricyclic antidepressants, Class IC antiarrhythmics (flecainide, propafenone), and certain opioids (codeine, tramadol) [6] [1].

The following diagram illustrates the potential clinical consequences of CYP2D6 inhibition by this compound:

G COR This compound Administration CYP2D6 CYP2D6 Inhibition COR->CYP2D6 S1 Substrate Drug Accumulation CYP2D6->S1 S2 Altered Metabolite Formation CYP2D6->S2 C1 Increased Toxicity Risk (for active parent drugs) S1->C1 C3 Phenoconversion (Altered metabolic phenotype) S1->C3 C2 Reduced Efficacy (for prodrugs) S2->C2 S2->C3

The diagram illustrates how this compound-mediated CYP2D6 inhibition can lead to two primary consequences: accumulation of parent drug (for direct substrates) and reduced formation of active metabolites (for prodrugs). Both scenarios can result in clinical phenoconversion, where an individual's functional metabolic status is altered despite their genetic profile [2]. This is particularly relevant for the approximately 7-10% of the Caucasian population who are already poor metabolizers due to genetic polymorphisms, potentially exacerbating their susceptibility to adverse drug reactions [1].

Regulatory Considerations

From a regulatory perspective, the findings indicate that this compound and kratom products containing this alkaloid may require warning labels regarding potential interactions with CYP2D6 substrate medications [3]. The FDA Table of Inhibitors classifies CYP2D6 inhibitors based on the magnitude of increase in the area under the plasma concentration-time curve (AUC) of sensitive substrates: strong (≥5-fold increase), moderate (≥2 to <5-fold increase), and weak (≥1.25 to <2-fold increase) [2]. Based on the in vitro data, this compound would likely be classified as a moderate to strong inhibitor, suggesting it could increase the AUC of sensitive CYP2D6 substrates by 2- to 5-fold or more [3] [2].

Product labeling for kratom preparations should include precautions regarding concomitant use with specific medication classes, including:

  • Antidepressants (selective serotonin reuptake inhibitors, tricyclic antidepressants)
  • Antipsychotics (haloperidol, risperidone, thioridazine)
  • Beta-blockers (metoprolol, timolol, carvedilol)
  • Opioids (codeine, tramadol, hydrocodone, oxycodone) [6] [1]
Limitations and Further Research

While the in vitro data provide valuable insights into the inhibition potential of this compound, several methodological considerations should be noted. The use of human liver microsomes, while physiologically relevant for initial screening, does not account for potential hepatic uptake, extrahepatic metabolism, or systemic exposure that would occur in vivo [3]. The IC₅₀ value of 4.2 μM must be interpreted in the context of achievable plasma concentrations following kratom consumption, which remain poorly characterized for this compound specifically due to its low abundance in the plant material [3].

Further research should focus on:

  • Clinical interaction studies with sensitive CYP2D6 substrates (e.g., desipramine, dextromethorphan) in healthy volunteers
  • Population pharmacokinetic modeling to predict the magnitude of interactions in different patient populations
  • Investigation of other metabolic pathways affected by this compound, including potential CYP3A4 substrate-dependent inhibition [3]
  • Characterization of this compound's pharmacokinetics to establish the relationship between dose, plasma concentrations, and enzyme inhibition

These studies would help translate the in vitro findings into clinically relevant recommendations for healthcare providers and patients using kratom products.

Conclusion

This compound demonstrates potent and selective inhibition of CYP2D6 enzyme activity in vitro, with an IC₅₀ value of 4.2 μM and a Kᵢ of 2.8 μM through a competitive inhibition mechanism [3]. Among kratom alkaloids, it represents the second most potent CYP2D6 inhibitor after mitragynine [3]. The experimental protocols outlined in this application note provide robust methodology for assessing CYP2D6 inhibition potential using human liver microsomes and LC-MS/MS detection. The findings suggest that this compound has significant potential to cause clinically relevant drug interactions when kratom products are consumed with medications that are CYP2D6 substrates, particularly those with a narrow therapeutic index [3] [4]. Healthcare providers should be aware of these potential interactions when treating patients who use kratom products, and researchers should consider further clinical studies to quantify the in vivo interaction magnitude.

References

Comprehensive Application Notes and Protocols: Pharmacological Characterization of Corynantheidine Using [35S]GTPγS Functional Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Corynantheidine is a monoterpene indole alkaloid found in Mitragyna speciosa (kratom) that has recently emerged as a compound of significant interest in opioid receptor pharmacology and analgesic drug development. As a minor kratom alkaloid, this compound represents an important structural analogue of the primary kratom alkaloid mitragynine, differing primarily by the absence of a 9-methoxy group. Recent studies have characterized this compound as a partial agonist at the μ-opioid receptor (MOR) with a distinctive pharmacological profile that may offer therapeutic advantages over conventional opioids [1]. This profile includes G protein-biased signaling and potentially reduced side effects compared to morphine and other typical MOR agonists.

The [35S]GTPγS functional assay serves as a crucial experimental method for characterizing the efficacy and potency of compounds at G protein-coupled receptors (GPCRs) like opioid receptors. This assay measures the activation of G proteins following receptor stimulation, providing direct insight into the functional activity of receptor ligands. For this compound, this assay has been instrumental in establishing its partial agonist character and biased signaling properties, which are summarized in Table 1 below.

Table 1: Quantitative Pharmacological Data for this compound at Opioid Receptors

Assay Type Receptor Parameter Value Reference Compound Reference Value
Radioligand Binding hMOR Kᵢ (nM) 118 Mitragynine 161 nM [1]
Radioligand Binding hMOR Kᵢ (nM) 91 DAMGO 0.8-3.0 nM [2]
[³⁵S]GTPγS Assay hMOR EC₅₀ (nM) 339 DAMGO 35 nM [1]
[³⁵S]GTPγS Assay hMOR E_max (%) 34% DAMGO 100% [1]
Radioligand Binding hKOR Kᵢ (nM) >10,000 U69,593 0.5-47 nM [2]
Radioligand Binding hDOR Kᵢ (nM) >10,000 NTI 0.8-3.0 nM [2]
Functional Activity MOR Efficacy Partial Agonist Morphine Full Agonist [1]

Mechanism of Action and Therapeutic Significance

G Protein-Biased Signaling

This compound exhibits a distinct signaling profile at the MOR characterized by effective G protein activation with minimal β-arrestin-2 recruitment [1]. This biased agonism is significant because conventional MOR agonists like morphine activate both G protein and β-arrestin-2 pathways, with the β-arrestin-2 pathway strongly associated with adverse effects including respiratory depression, constipation, and tolerance development [2] [3]. The ability of this compound to engage therapeutically relevant G protein signaling while avoiding β-arrestin-2 recruitment suggests it may represent a promising template for developing safer analgesic agents with reduced side effect profiles.

Receptor Selectivity and Partial Agonism

In addition to its biased signaling properties, this compound demonstrates notable selectivity for MOR over other opioid receptor subtypes. As evidenced by the data in Table 1, this compound shows high binding affinity for MOR (Kᵢ = 118 nM) with significantly lower affinity for delta (DOR) and kappa (KOR) opioid receptors (Kᵢ > 10,000 nM) [1]. This receptor selectivity is pharmacologically advantageous as it minimizes activity at DOR and KOR, which have been associated with dysphoric and psychotomimetic effects. Furthermore, this compound's partial agonist efficacy (34% of maximal DAMGO response) may provide an additional therapeutic advantage by potentially reducing abuse liability and respiratory depression compared to full MOR agonists [1].

Experimental Protocols

[35S]GTPγS Binding Assay for this compound
3.1.1 Principle and Objectives

The [35S]GTPγS binding assay measures G protein activation following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog [35S]GTPγS to Gα subunits. This assay enables determination of key pharmacological parameters including EC₅₀ (concentration producing half-maximal response) and E_max (maximal efficacy relative to reference compounds) for this compound and related compounds at opioid receptors [2] [1].

3.1.2 Reagents and Materials
  • Cell Membranes: CHO (Chinese Hamster Ovary) cell membranes stably expressing human μ-opioid receptor (hMOR)
  • Radioligand: [35S]GTPγS (specific activity: 1,250 Ci/mmol)
  • Test Compounds: this compound, reference agonists (DAMGO, morphine)
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
  • Additional Reagents: GDP, saponin, scintillation cocktail
  • Equipment: Liquid scintillation counter, cell homogenizer, vacuum filtration apparatus
3.1.3 Detailed Experimental Procedure
  • Membrane Preparation:

    • Harvest hMOR-expressing CHO cells at 80-90% confluence using gentle scraping
    • Homogenize cells in ice-cold assay buffer using a Dounce homogenizer (15 strokes)
    • Centrifuge homogenate at 1,000 × g for 10 minutes at 4°C to remove cellular debris
    • Collect supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C
    • Resuspend membrane pellet in assay buffer, determine protein concentration using BCA assay, and aliquot for storage at -80°C
  • Assay Setup:

    • Dilute membrane preparation to 10-20 μg protein/50 μL in assay buffer
    • Add GDP to a final concentration of 30 μM to suppress basal [35S]GTPγS binding
    • Incubate with increasing concentrations of this compound (0.1 nM - 100 μM) or reference agonists for 60 minutes at 25°C
    • Include [35S]GTPγS at approximately 0.1 nM in final reaction mixture
    • Perform reactions in triplicate with total volume of 1 mL per sample
  • Termination and Detection:

    • Terminate reactions by rapid filtration through GF/B glass fiber filters using a vacuum manifold
    • Wash filters 3× with 4 mL ice-cold Tris-HCl buffer (50 mM, pH 7.4)
    • Transfer filters to scintillation vials, add 4 mL scintillation cocktail, and equilibrate for 12 hours
    • Quantify radioactivity using a liquid scintillation counter
  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in presence of 10 μM unlabeled GTPγS)
    • Normalize data as percentage of maximal DAMGO response
    • Analyze concentration-response curves using nonlinear regression (GraphPad Prism) to determine EC₅₀ and E_max values
Supplementary Assay Protocols
3.2.1 Radioligand Displacement Binding

To determine receptor binding affinity (Kᵢ values) for this compound:

  • Incubate hMOR membranes with fixed concentration of selective radioligand ([³H]DAMGO for MOR, 0.5 nM) and increasing concentrations of this compound (0.1 nM - 100 μM)
  • Conduct assays in binding buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C
  • Terminate by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine
  • Calculate Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/K_d) where [L] is radioligand concentration and K_d is its dissociation constant [1]
3.2.2 β-Arrestin-2 Recruitment Assay

To assess biased signaling properties:

  • Utilize BRET (Bioluminescence Resonance Energy Transfer) or FRET (Fluorescence Resonance Energy Transfer)-based assays in HEK-293 cells co-expressing hMOR and β-arrestin-2 fusion proteins
  • Measure energy transfer following stimulation with this compound or reference compounds
  • Compare efficacy ratios between G protein activation and β-arrestin recruitment to determine bias factors [1]

Signaling Pathway and Experimental Visualization

This compound G Protein-Biased Signaling Pathway

G This compound This compound (Partial Agonist) MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gαᵢ/Gα₀ Protein MOR->G_protein Activates BetaArrestin β-Arrestin-2 MOR->BetaArrestin Minimal Recruitment AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits cAMP cAMP Production AdenylateCyclase->cAMP Reduces Analgesia Therapeutic Analgesia cAMP->Analgesia Internalization Receptor Internalization BetaArrestin->Internalization SideEffects Reduced Side Effects Internalization->SideEffects Analgesia->SideEffects

Diagram 1: G Protein-Biased Signaling Mechanism of this compound. This compound activates MOR with preferential coupling to Gαᵢ/Gα₀ proteins, inhibiting adenylate cyclase and reducing cAMP production to produce analgesia. Notably, it demonstrates minimal β-arrestin-2 recruitment, which is associated with reduced receptor internalization and diminished opioid-related side effects [1].

[35S]GTPγS Experimental Workflow

G Start Assay Initiation MembranePrep Membrane Preparation hMOR-expressing CHO cells Start->MembranePrep Incubation Incubation Mixture (this compound + [³⁵S]GTPγS + GDP) MembranePrep->Incubation Reaction Reaction Incubation 60 min at 25°C Incubation->Reaction ConcentrationResponse Include concentration-response range (0.1 nM - 100 μM) Incubation->ConcentrationResponse Termination Reaction Termination Rapid Filtration Reaction->Termination Replicates Perform experiments in triplicate Reaction->Replicates Measurement Radioactivity Measurement Liquid Scintillation Counting Termination->Measurement Analysis Data Analysis EC₅₀ and E_max Calculation Measurement->Analysis Results Pharmacological Parameters Analysis->Results

Diagram 2: [35S]GTPγS Binding Assay Workflow. The experimental procedure for assessing this compound efficacy at MOR begins with preparation of receptor-expressing membranes, followed by incubation with test compounds and [35S]GTPγS. After reaction termination and radioactivity measurement, data analysis yields key pharmacological parameters including EC₅₀ and E_max values [2] [1].

Data Interpretation and Technical Considerations

Analysis of [35S]GTPγS Results

When interpreting [35S]GTPγS assay data for this compound, researchers should note its characteristic partial agonist profile with an E_max of approximately 34% relative to the full agonist DAMGO [1]. This indicates that while this compound effectively activates MOR signaling, it does not elicit the maximal response achievable with full agonists. The EC₅₀ value of 339 nM demonstrates moderate potency at hMOR, approximately 10-fold less potent than 7-hydroxymitragynine but comparable to mitragynine [1].

Critical Experimental Considerations
  • Membrane Protein Concentration: Optimization of membrane protein concentration (typically 10-20 μg/assay) is essential to maintain linear response while maximizing signal-to-noise ratio
  • GDP Concentration: The concentration of GDP in the assay (typically 30 μM for MOR) must be carefully titrated to sufficiently suppress basal activity without excessively inhibiting agonist-stimulated binding
  • Magnesium Effects: Magnesium ions (5 mM in standard buffer) enhance agonist-stimulated [35S]GTPγS binding and should be maintained at consistent concentrations across experiments
  • Receptor Reserve Considerations: The partial agonist efficacy of this compound may be influenced by receptor expression levels, with higher expression systems potentially amplifying functional responses
Applications in Drug Discovery

The distinctive pharmacological profile of this compound makes it a valuable chemical tool for probing MOR function and a promising lead compound for developing safer analgesics. Its G protein-biased signaling and partial agonist efficacy represent two complementary mechanisms that may reduce opioid-related adverse effects. Furthermore, this compound's natural product origin provides a structural template distinct from traditional morphinan opioids, potentially offering novel intellectual property opportunities for drug development [1].

References

Corynantheidine stability in plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

Corynantheidine Stability in Rat Plasma

The following table summarizes the key stability findings for this compound in rat plasma from a specific bioanalytical validation study [1].

Stability Condition Details Result
Freeze-Thaw Stability 3 cycles at -80°C Stable (Deviation within ±15% of nominal concentration)
Short-Term Temperature Stability 12 hours at room temperature Stable (Deviation within ±15% of nominal concentration)
Post-Preparative Stability 24 hours in autosampler at 10°C Stable (Deviation within ±15% of nominal concentration)
Long-Term Stability 2 weeks at -80°C Stable (Deviation within ±15% of nominal concentration)

Detailed Experimental Protocol

The stability data was generated during the development and validation of a UPLC-MS/MS method for quantifying this compound in rat plasma. Below is a summary of the core methodology [1].

  • Sample Collection & Storage: Plasma samples were obtained from male Sprague Dawley rats. For long-term storage, samples were kept at -80°C [1].
  • Sample Preparation: A simple protein precipitation method was used for extraction. This required only a small plasma volume of 25 μL [1].
  • Chromatography (UPLC):
    • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: A) 10 mM Ammonium Acetate Buffer (pH = 3.5), B) Acetonitrile
    • Gradient: A 3-minute gradient was used, starting at 80% A, shifting to 50% A, and returning to initial conditions.
    • Flow Rate: 0.35 mL/min
    • Column Temperature: 50°C
    • Injection Volume: 1 μL [1]
  • Detection (MS/MS):
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+)
    • The instrument's autotune feature was used to select optimal ion transitions [1] [2].

The workflow for this method is outlined below:

Rat Plasma Sample Rat Plasma Sample Protein Precipitation Protein Precipitation Rat Plasma Sample->Protein Precipitation UPLC-MS/MS Analysis UPLC-MS/MS Analysis Protein Precipitation->UPLC-MS/MS Analysis Chromatographic Separation Chromatographic Separation UPLC-MS/MS Analysis->Chromatographic Separation MS/MS Detection (ESI+) MS/MS Detection (ESI+) Chromatographic Separation->MS/MS Detection (ESI+) Data Acquisition & Quantification Data Acquisition & Quantification MS/MS Detection (ESI+)->Data Acquisition & Quantification Store at -80°C Store at -80°C Store at -80°C->Rat Plasma Sample  Prior to analysis

Troubleshooting and Critical Notes

  • Potential Metabolite Interference: During the analysis of study samples, researchers observed a second peak with the same mass transition as this compound. This was identified as a glucuronide metabolite of this compound. The method was able to chromatographically separate this metabolite from the parent compound, but its presence is a critical factor to consider during method development to ensure accurate quantification [1] [2].
  • Stability Scope: The provided stability data is specific to the conditions and matrix (rat plasma) described. Stability in other biological matrices (e.g., human plasma, tissue homogenates) or under different storage conditions should not be assumed without further validation [1].

FAQ for Researchers

Q1: What is the validated linear range for quantifying this compound in rat plasma? The bioanalytical method was linear over a dynamic range of 1 to 500 ng/mL [1] [3].

Q2: Is this compound stable in the autosampler after sample preparation? Yes, processed samples were found to be stable for at least 24 hours when stored in the autosampler at 10°C [1].

Q3: What is the most important step to ensure stability before analysis? For long-term storage, plasma samples must be kept frozen at -80°C. The validated long-term stability at this temperature is 2 weeks [1].

References

Corynantheidine chromatographic separation from mitragynine

Author: Smolecule Technical Support Team. Date: February 2026

Established Separation Methods

For reliable separation, the core of the method lies in using a Waters Acquity BEH C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) in a gradient elution [1] [2].

The table below compares two validated UPLC-MS/MS methods you can adapt:

Parameter Method 1: Single Analyte (Plasma) [1] [3] Method 2: Multi-Alkaloid (Plant/Products) [2]
Analytes Corynantheidine 10 Kratom alkaloids (incl. This compound & Mitragynine)
Column Waters BEH C18 (2.1 × 50 mm, 1.7 µm) Waters Acquity BEH C18 (2.1 × 100 mm, 1.7 µm)
Gradient 3-minute fast gradient 22.5-minute extended gradient
Linear Range 1 - 500 ng/mL 1 - 200 ng/mL
Key Achievement High-throughput bioanalysis Baseline separation of diastereomers/isobars

Method 1 is ideal for rapid, high-throughput analysis, while Method 2 provides a more comprehensive profile and is better for resolving complex mixtures [1] [2].

Troubleshooting Guide

If you encounter issues with your separation, consult this guide for common problems and solutions.

Problem Potential Causes & Solutions

| Poor Peak Shape | • Cause: Secondary interactions with silanol groups. • Solution: Use acidic mobile phase (pH 3.5); consider adding 0.1% formic acid [1] [4] [2]. | | Insufficient Resolution | • Cause: Gradient is too steep or column is too short. • Solution: Use a longer column (e.g., 100mm) and a shallower gradient for complex samples [2]. | | Low Sensitivity | • Cause: Suboptimal ionization or sample loss. • Solution: Use ESI+ mode; for MS detection, optimize MRM transitions (e.g., this compound: 369.2→144.0/226.1) [5]. |

Frequently Asked Questions

What is the most critical parameter for separating this compound and mitragynine? The pH of the mobile phase is critical. A buffer at pH 3.5 helps protonate the basic alkaloids, controlling their retention and suppressing silanol interactions, which is key to achieving a sharp peak shape and good resolution [1] [4] [2].

Can I use a C18 column from a different manufacturer? Yes, but you may need to re-optimize the gradient. Column selectivity can vary between brands. For method transfer, software tools that calculate the Column Difference Factor (CDF) can help select a column with similar selectivity to ensure reproducible results [4].

Why is a gradient elution necessary? Kratom alkaloids have a wide range of polarities. An acetonitrile gradient is effective for eluting all compounds within a reasonable time while maintaining good separation efficiency and peak shape [1] [2].

Experimental Workflow

For a clear overview, the following diagram outlines the key stages of the method development and troubleshooting process.

Start Start Method Development Column Select BEH C18 Column Start->Column MobilePhase Prepare Mobile Phase: - 10mM Ammonium Acetate, pH 3.5 (A) - Acetonitrile (B) Column->MobilePhase Gradient Set Acetonitrile Gradient MobilePhase->Gradient Analysis Run Analysis Gradient->Analysis Check Evaluate Chromatogram Analysis->Check PeakShape Poor Peak Shape? Check->PeakShape No Success Separation Successful Check->Success Yes FixPeak Confirm mobile phase pH is 3.5 Add 0.1% formic acid if needed PeakShape->FixPeak Yes Resolution Poor Resolution? PeakShape->Resolution No FixPeak->Analysis Yes FixResolution Use longer column (100mm) Flatten gradient slope Resolution->FixResolution Yes Resolution->Success No FixResolution->Analysis Yes

Pro Tips for Success

  • Sample Preparation: For plant material or commercial products, a simple methanolic extraction is often sufficient. For complex biological matrices like plasma, a protein precipitation step is recommended [1] [2].
  • Stability: Be aware that mitragynine can degrade under certain conditions. If you notice unexpected peaks or loss of signal, investigate stability in your solution and consider using antioxidants like ascorbic acid in the solvent for long-term studies [6].

References

Reducing corynantheidine matrix effects in UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Combat Matrix Effects

Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your analyte, leading to signal suppression or enhancement. The table below summarizes the most effective strategies you can employ.

Strategy Description & Rationale Key Parameters & Tips

| Sample Preparation: Protein Precipitation [1] [2] | A simple protein precipitation extraction is proven effective for corynantheidine in rat plasma. This process removes many proteins that can cause matrix interference. | - Use acetonitrile or methanol.

  • Small plasma sample volume (25 µL). | | Chromatographic Separation [1] [2] [3] | Improving separation prevents the analyte from co-eluting with interfering compounds. A core-specific method uses a fast gradient to achieve this. | - Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm).
  • Mobile Phase: 10 mM Ammonium acetate buffer (pH 3.5) and Acetonitrile.
  • Runtime: 3 minutes. | | Internal Standard (IS) Use [3] | An ideal IS co-elutes with the analyte, correcting for any remaining ionization variability. A stable isotope-labeled IS (SIL-IS) is the gold standard. | - Best Option: Stable Isotope-Labeled IS (e.g., this compound-d3 if available).
  • Alternative: A structural analogue that co-elutes. | | Sample Dilution [3] | Diluting the final sample extract reduces the concentration of interfering compounds below the threshold that causes significant effects. | - Most feasible when the method is highly sensitive.
  • Must be validated to ensure precision and accuracy are maintained. | | Ionization Source Choice [4] | Alternative ionization sources like UniSpray can sometimes reduce matrix effects compared to standard Electrospray Ionization (ESI). | - One study on vitamins found UniSpray eliminated matrix effects for α-tocopherol where ESI showed 54% suppression. |

Validated Method & Experimental Protocol

For a concrete example, here is a summary of the core experimental protocol from a validated bioanalytical method for this compound in rat plasma, which successfully managed matrix effects.

start Start: Rat Plasma Sample (25 µL) prep Protein Precipitation with Acetonitrile start->prep sub1 Vortex & Centrifuge prep->sub1 chrom UPLC Separation sub3 Column: BEH C18 Gradient: 10mM NH4Ac (pH3.5)/ACN Flow: 0.35 mL/min Run Time: 3 min chrom->sub3 ms MS/MS Detection (ESI+, MRM) sub4 MRM: 369.2 → 144.0/226.1 ms->sub4 end End: Quantification sub2 Inject 1 µL sub1->sub2 sub2->chrom sub3->ms sub4->end

Key Method Details [1] [2]:

  • Sample Preparation: Protein precipitation was used without reporting significant matrix effects, validated over a range of 1–500 ng/mL.
  • UPLC Conditions:
    • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)
    • Mobile Phase: (A) 10 mM Ammonium Acetate buffer, pH 3.5; (B) Acetonitrile
    • Gradient: | Time (min) | %A | %B | |---|---|---| | 0.0 | 80 | 20 | | 0.5 | 80 | 20 | | 1.0 | 50 | 50 | | 1.8 | 50 | 50 | | 2.0 | 80 | 20 | | 3.0 | 80 | 20 |
  • MS/MS Detection:
    • Ionization: Positive Electrospray Ionization (ESI+)
    • MRM Transitions: 369.2 → 144.0 (quantifier) and 369.2 → 226.1 (qualifier)

FAQ: Addressing Common Questions

Q1: How can I check if my method has significant matrix effects? The post-extraction spike method is a standard quantitative approach. You prepare two sets of samples: one by spiking the analyte into neat mobile phase, and another by spiking the same amount of analyte into a blank matrix sample that has already been extracted. Compare the peak areas. A significant difference (commonly >15%) indicates matrix effects. A simpler alternative is to observe the internal standard response; a highly variable IS signal across different sample matrices can also be a red flag [3].

Q2: A stable isotope-labeled IS is not available for this compound. What are my options? The best alternative is to use a co-eluting structural analogue as the internal standard. For the this compound method, yohimbine hydrochloride was used successfully as the IS [1] [2]. This helps correct for losses during sample preparation and some ionization variability, though it is not as perfect a match as a SIL-IS [3].

Q3: Could the source of my matrix effects be the solvent or mobile phase? Yes. Even trace-level impurities in solvents or mobile phase additives can suppress ionization. To minimize this, always use high-purity LC-MS grade solvents and additives. Also, be aware that some additives (e.g., formic acid, non-volatile salts) can contribute more to background noise and ion suppression than others [3].

References

Key Storage Parameters for Corynantheidine Plasma Samples

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters for handling plasma samples containing corynantheidine, based on the developed bioanalytical method and general guidelines.

Parameter Recommended Condition
Sample Volume 25 µL (minimum for analysis) [1] [2].
Initial Processing Centrifugation to separate plasma [3].
Preservation Additive Sodium Heparin (anticoagulant) [1] [4].
Short-term Storage Refrigerated or frozen immediately after centrifugation [5].
Long-term Storage -80°C (standard for bioanalytical samples) [6] [5].
Primary Analysis Method UPLC-MS/MS with protein precipitation extraction [1] [4] [2].

Experimental Protocols & Methodologies

Here are the detailed methodologies for key experiments involving this compound plasma samples.

Plasma Sample Collection and Storage Workflow

The following diagram outlines the complete workflow from sample collection to analysis, based on standard bioanalytical practices [5] and the specific method used for this compound [1] [2].

Start Sample Collection (Blood with Sodium Heparin) A Centrifugation (Time, Force, Temperature defined) Start->A B Plasma Separation (Aliquoting into multiple sets) A->B C Immediate Storage (Refrigerate or Freeze) B->C D Long-Term Storage (-80°C Freezer) C->D E Shipment on Dry Ice (If required) D->E F Sample Preparation (Protein Precipitation) E->F G UPLC-MS/MS Analysis F->G

Bioanalytical Method for Quantification

This is the specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method developed and validated for this compound in rat plasma [1] [4] [2].

  • Sample Preparation: Protein precipitation. A simple and efficient method requiring only 25 µL of plasma [1].
  • Chromatography:
    • Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm)
    • Mobile Phase: (A) 10 mM Ammonium Acetate Buffer (pH=3.5); (B) Acetonitrile
    • Gradient: 3-minute run time. Starts at 80% A, shifts to 50% A at 1 min, returns to 80% A at 2 min.
    • Flow Rate: 0.35 mL/min
    • Column Temperature: 50 °C
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
  • Method Validation: The method was validated over a linear range of 1–500 ng/mL for accuracy, precision, selectivity, sensitivity, recovery, and stability [1] [2].

Frequently Asked Questions (FAQs)

Q1: What is the maximum storage time for this compound plasma samples at -80°C? The provided studies do not specify a maximum validated storage duration. In regulated bioanalysis, stability must be demonstrated under the storage conditions used. For long-term studies, it is a best practice to establish the stability of your analyte in plasma through specific experiments and to store samples at -80°C until analysis [5].

Q2: Are there any special handling considerations for this compound? Yes. As a general rule for bioanalytical samples:

  • Light Sensitivity: Protect samples from light during collection, processing, and storage unless stability data confirms it is unnecessary [5].
  • Freeze-Thaw Cycles: The number of freeze-thaw cycles a sample can endure should be validated. To minimize cycles, aliquot samples into multiple vials [5].
  • Chain of Custody: Maintain detailed records of the sample's location, storage temperature, and any freeze-thaw events throughout its lifecycle [5].

Q3: My sample volume is very limited. Can I still analyze it? Yes. The validated UPLC-MS/MS method requires only 25 µL of plasma, making it suitable for studies with small sample volumes, such as those involving rodents [1] [2].

Q4: What is a key troubleshooting step if I detect a second peak for this compound in chromatography? During method development, researchers observed a second peak with the same mass transition, which was resolved by adjusting the chromatographic gradient [4]. If this occurs, you may need to optimize your LC method to improve separation, for example, by altering the gradient profile or the pH of the mobile phase.

References

Optimizing corynantheidine extraction recovery from plasma

Author: Smolecule Technical Support Team. Date: February 2026

Validated Extraction Method & Performance

The core of the troubleshooting guide can be based on a validated UPLC-MS/MS method specifically developed for corynantheidine in rat plasma [1] [2]. The following table summarizes its key parameters:

Parameter Specification
Biological Matrix Rat Plasma [1]
Sample Volume 25 µL [1]
Extraction Technique Protein Precipitation [1]
Linear Range 1 - 500 ng/mL [1] [2]
Accuracy 93.3 - 108.0% [1]
Precision (CV%) Intra-day: 1.3 - 9.3%; Inter-day: 2.3 - 7.3% [1]
Recovery Average 97.7% [1]

This method demonstrates that high recovery is achievable with a simple protein precipitation technique, requiring a very small sample volume.

Optimization Parameters & Stability

For a comprehensive guide, you can include the following optimized parameters and stability data to help users fine-tune their own protocols.

Aspect Key Consideration for this compound

| Chromatography | Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) [1]. Mobile Phase: Gradient of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile [1]. Run Time: 3 minutes [1]. | | Detection (MS/MS) | Ionization Mode: ESI+ [1]. | | Stability | Room Temp: Stable for 6 hours [1]. Freeze-Thaw: Stable for 3 cycles [1]. Autosampler (10°C): Stable for 24 hours [1]. |

Frequently Asked Questions & Troubleshooting

Here are some specific issues users might encounter, with evidence-based solutions.

  • Problem: Low recovery of this compound during extraction.

    • Solution: Ensure the protein precipitation is performed efficiently. The validated method uses a simple protein precipitation technique that yields an average recovery of 97.7% [1]. Verify that the precipitating solvent (e.g., acetonitrile) is added in the correct ratio and that the sample is mixed thoroughly and centrifuged properly.
  • Problem: Poor chromatographic peak shape or splitting.

    • Solution: This was observed during method development [1]. The issue was resolved by adjusting the mobile phase pH. Use a 10 mM ammonium acetate buffer at pH 3.5 to ensure a single, sharp peak for accurate quantification [1].
  • Problem: Inconsistent results or analyte degradation.

    • Solution: Adhere to the established stability profiles. Process samples at room temperature within 6 hours and avoid more than 3 freeze-thaw cycles [1]. For methods requiring longer analysis times, keep extracts in the autosampler at 10°C for no more than 24 hours [1].
  • Problem: The method needs to be applied to other kratom alkaloids.

    • Solution: A UPLC-MS/MS method exists for the simultaneous quantification of ten kratom alkaloids, including this compound, in plant material [3]. This suggests that with further validation, the plasma extraction method could be adapted for a multi-alkaloid panel.

Experimental Workflow Diagram

The following diagram visualizes the complete workflow from sample collection to analysis, based on the validated method.

start Plasma Sample (25 µL) pp Protein Precipitation start->pp cent Centrifugation pp->cent coll Collect Supernatant cent->coll inj UPLC-MS/MS Analysis coll->inj res Quantification inj->res

Key Takeaways for Your Guide

  • Leverage the Validated Method: The provided UPLC-MS/MS method is a robust starting point, offering high recovery with a simple and fast sample preparation technique [1].
  • Control Your Chemistry: Pay close attention to mobile phase pH, as it is critical for obtaining a clean, single peak for this compound [1].
  • Respect Stability Limits: Following the documented stability conditions is essential for achieving reproducible and accurate results [1].

References

Corynantheidine analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Corynantheidine Analytical Method Parameters

Validation Parameter Reported Value / Outcome Experimental Protocol & Conditions
Linearity & Range 1–500 ng/mL in rat plasma [1] [2] Calibration Standards: Spiked in blank plasma [1].
Accuracy Meets FDA guideline criteria [1] [2] Assessed by analyzing QC samples at multiple concentrations across the range against the calibration curve [1].
Precision Meets FDA guideline criteria [1] [2] Evaluated through intra-day and inter-day experiments, measuring repeatability [1].
Specificity/Selectivity No significant interference from plasma matrix [1] Protocol: Analyzed blank plasma samples from at least six different sources and compared with spiked samples. Chromatography: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm); Mobile Phase: 10 mM Ammonium Acetate (pH 3.5) and Acetonitrile; Gradient: 3.0 minutes; Flow Rate: 0.35 mL/min [1] [3].

| Sensitivity (LLOQ) | 1 ng/mL (using 25 µL plasma) [1] [2] | The LLOQ was defined as the lowest concentration on the calibration curve that could be measured with acceptable accuracy and precision (within ±20%). Detection: Xevo TQS Micro Tandem Mass Spectrometer; Ionization: ESI+; MRM Transitions: 369.2 → 144.0 and 369.2 → 226.1 [1] [3]. | | Recovery | Reported with acceptable results [1] | Extraction Protocol: Simple protein precipitation. A specific volume of precipitating solvent (e.g., acetonitrile) is added to the plasma sample, vortexed, and centrifuged. The supernatant is then collected for analysis [1]. | | Stability | Evaluated and reported (e.g., benchtop, post-processing) [1] | Stability was assessed under various conditions, including storage on the benchtop and in the autosampler, through multiple freeze-thaw cycles [1]. |

Method Validation Principles & Procedures

For your technical support center, here are foundational FAQs based on general validation guidelines.

What is analytical method validation and why is it required? Method validation is the process of proving that an analytical procedure is suitable for its intended use, providing evidence that the method is accurate, specific, sensitive, and precise. It is a regulatory requirement (e.g., FDA, ICH) to ensure the reliability of data supporting drug identity, strength, quality, and purity [4].

When should method validation be performed? Validation must be performed before a method is introduced into routine use. Re-validation is necessary when changes are made to an existing method, the product formulation, or the analytical equipment that could affect the results [4].

What are the key performance characteristics to validate? According to ICH Q2(R1), key parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness. The exact parameters depend on the type of method being validated [4].

Method Development & Validation Workflow

The following diagram illustrates the typical stages of analytical method development and validation.

Method\nDevelopment Method Development Method\nValidation\nPlanning Method Validation Planning Method\nDevelopment->Method\nValidation\nPlanning Experimental\nValidation Experimental Validation Method\nValidation\nPlanning->Experimental\nValidation Data Analysis &\nReport Data Analysis & Report Experimental\nValidation->Data Analysis &\nReport Method\nQualified for\nRoutine Use Method Qualified for Routine Use Data Analysis &\nReport->Method\nQualified for\nRoutine Use

Troubleshooting Common Issues

Here are some specific issues you might encounter with the this compound method and how to address them.

  • Problem: Inconsistent Recovery

    • Possible Cause: Inefficient protein precipitation.
    • Troubleshooting Guide: Ensure the precipitating solvent (acetonitrile) is added in the correct ratio to plasma and that vortexing and centrifugation times are consistent and sufficient [1].
  • Problem: Poor Chromatography (Peak Tailing/Co-elution)

    • Possible Cause: Column degradation or mobile phase pH shift.
    • Troubleshooting Guide: First, confirm the system suitability with a fresh standard. If issues persist, consider re-conditioning or replacing the C18 column. Precisely adjust and monitor the pH of the ammonium acetate buffer to 3.5, as this is critical for peak shape and separation [1] [3].
  • Problem: Loss of Sensitivity or Signal Instability in MS

    • Possible Cause: Ion source contamination or incorrect MRM transitions.
    • Troubleshooting Guide: Clean the ESI source according to the manufacturer's guidelines. Verify that the primary MRM transition (369.2 → 144.0) is stable and that the qualifier transition (369.2 → 226.1) maintains the expected ratio for confirmation [1] [5].

References

Mitigating corynantheidine carryover in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Carryover Troubleshooting Strategies

Strategy Description & Action Key Details / Rationale
Systematic Source Identification [1] [2] Isolate LC and MS systems. Remove column; use union. If carryover persists, source is in LC flow path (autosampler, tubing); if gone, column is source. [3] Logical elimination pinpoints exact origin (e.g., autosampler, column, tubing) for targeted fixes. [1]
Autosampler Inspection & Rinse Optimization [3] [2] Check needle, seal, sample loop, high-pressure valve (HPV). Use strong rinse solvents (e.g., >50% acetonitrile, isopropanol); adjust pH with volatile modifiers. [3] Worn needle seal or HPV rotor is common source. [3] Strong solvent disrupts analyte-surface interactions; pH adjustment can improve solubility. [3] [2]
Column Evaluation [3] Replace column with zero-dead-volume union. Perform "double gradient" run: gradient after sample injection, then repeat without injection to elute retained analyte. [3] Confirms if column or inlet frit is contamination site. Aggressive flushing or replacement may be needed. [3]
Blank Solvent & Hardware Check [3] Prepare fresh blank from different source/matrix. Check for improper or worn fittings (PEEK, stainless steel) creating dead volumes. [3] [2] Rules out contaminated blanks. High pressure can cause PEEK tubing to slip, creating carryover sites. [3]
Analyte-Specific Considerations Corynantheidine is analyzed in ESI+ mode [4] [5]. Use C18 column (e.g., Waters BEH C18); mobile phase: 10mM ammonium acetate (pH=3.5) and acetonitrile. [4] [5] Method parameters inform rinse solvent choice (e.g., acetonitrile-rich). "Sticky" biomolecules like peptides show higher carryover tendency. [1] [2]

The following workflow diagram outlines the systematic troubleshooting process for identifying the source of carryover.

CarryoverTroubleshooting This compound Carryover Troubleshooting Workflow Start Start: Suspected Carryover BlankCheck Inject fresh, clean blank Start->BlankCheck PersistentPeak Does carryover peak appear? BlankCheck->PersistentPeak Contamination Constant Carryover: Likely contaminated blank or system contamination. PersistentPeak->Contamination Yes, same intensity DiminishingPeak Classic Carryover: Analyte retained in system. PersistentPeak->DiminishingPeak Yes, diminishes RemoveColumn Remove column. Install zero-dead-volume union. PersistentPeak->RemoveColumn No DiminishingPeak->RemoveColumn CarryoverPersists Does carryover persist without the column? RemoveColumn->CarryoverPersists AutosamplerFlowPath Source is in Autosampler or LC Flow Path CarryoverPersists->AutosamplerFlowPath Yes CheckColumn Source is the Chromatography Column CarryoverPersists->CheckColumn No InspectAutosampler Inspect/Replace: Needle, Seal, Sample Loop, High-Pressure Valve. Optimize rinse solvents. AutosamplerFlowPath->InspectAutosampler FlushReplaceColumn Flush column aggressively with strong solvents or replace column. CheckColumn->FlushReplaceColumn

This compound-Specific Analysis Context

Understanding the validated method for this compound provides context for why certain troubleshooting steps are recommended [4] [5]:

  • Sample Volume & Prep: Only 25 μL of rat plasma is needed, with a simple protein precipitation extraction [4] [5].
  • Chromatography: A Waters BEH C18 (2.1 × 50 mm, 1.7 μm) column is used with a fast 3-minute gradient of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile [4].
  • Detection: The mass spectrometer operates in ESI positive ion mode (ESI+) [5].

Potential FAQs for Your Support Center

Based on the search results, here are some anticipated questions and answers:

  • Q: Our blank is contaminated. How do I determine if it's a true carryover or just a contaminated solvent?

    • A: Prepare a fresh blank solution from a different source or lot. If the carryover peak's size increases when you increase the blank injection volume, the blank itself is likely contaminated. If the peak size remains constant, the carryover is from the system hardware [3].
  • Q: What are the most common hardware parts in the autosampler that cause carryover?

    • A: The most frequent culprits are the needle seal, the sampling needle itself, the sample loop, and the rotor within the high-pressure valve (HPV). These parts experience wear and tear and should be among the first components checked and replaced [3] [2].
  • Q: What is an acceptable level of carryover according to regulatory guidelines?

    • A: For bioanalytical methods, the carryover in a blank sample injected after a high-concentration standard should be less than 20% of the lower limit of quantification (LLOQ) response and should not interfere with the accuracy and precision of the method [2].

References

Corynantheidine stock solution preparation and stability

Author: Smolecule Technical Support Team. Date: February 2026

Documented Solution Preparation Methods

The table below summarizes the key parameters from established experimental protocols for preparing corynantheidine solutions [1] [2] [3].

Parameter Method 1: Plasma Bioanalysis [1] Method 2: Plant Metabolism Study [2] Method 3: Product QC [3]
Solvent Methanol [1] (for protein precipitation) Methanol (MeOH) [2] Not explicitly stated (LC-MS compatible solvent assumed)
Stock Concentration Not specified 10 mg/mL [2] Calibration standards: 1–200 ng/mL [3]
Additives / Buffer Protein precipitation with a simple solvent [1] 0.1% (v/v) Formic Acid in mobile phase [2] 10 mM Ammonium Acetate buffer (pH 3.5) in mobile phase [3]

Critical Knowledge Gaps and Inferred Best Practices

No data was found on this compound's long-term solution stability under various storage conditions (e.g., -20°C, 4°C). The available information allows only for inferences based on general laboratory practices and related compounds.

  • Stability Information: The search yielded no specific data on the degradation kinetics or shelf-life of this compound stock solutions.
  • Stabilization Strategy for Related Alkaloid: One study on the related kratom alkaloid mitragynine found it was prone to degradation during in vitro permeation studies. The researchers successfully improved stability by incorporating antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) into the receptor medium and formulations [4]. This suggests this compound solutions might also benefit from similar protective measures.
  • Recommended Workflow: Based on the methods found, you can establish a baseline protocol. The stability of this compound, however, must be independently verified in your laboratory.

Below is a general workflow for preparing and handling this compound solutions, integrating the known parameters and recommended precautions.

cluster_prep Prepare Stock Solution cluster_storage Storage & Handling cluster_analysis For Working Solutions / Analysis Start Start Solution Preparation A1 A1 Start->A1 Weigh Weigh This compound This compound ]        A2 [label= ]        A2 [label= Dissolve Dissolve in in Methanol Methanol , fillcolor= , fillcolor= A3 Initial Concentration: e.g., 10 mg/mL B1 Aliquot Solution A3->B1 B2 Store at ≤ -20°C B1->B2 B3 Protect from Light B2->B3 B4 Consider Antioxidants (e.g., BHT, Ascorbic Acid) B3->B4 C1 Dilute with LC-MS Grade Solvent B4->C1 C2 Add Acidic Buffer (e.g., 10mM Ammonium Acetate, pH 3.5) C1->C2 C3 Analyze Promptly C2->C3 A2 A2 A1->A2 A2->A3

Experimental Protocols from Literature

Here are the detailed methodologies for the two main preparation approaches cited.

1. For Bioanalysis in Plasma [1]

  • Application: Quantitative analysis of this compound in rat plasma via UPLC-MS/MS.
  • Sample Preparation: A simple protein precipitation method was used. A 25 µL plasma sample volume was sufficient.
  • Chromatography: Separation was achieved using a Waters BEH C18 column (2.1 × 50 mm) with a 3-minute gradient of 10 mM ammonium acetate buffer (pH 3.5) and acetonitrile as the mobile phase.

2. For In-plant Metabolism Studies [2]

  • Application: Studying the conversion of this compound in N. benthamiana leaves.
  • Stock Solution: A 10 mg/mL stock solution was prepared in MeOH.
  • Administration: The solution was added to an Agrobacterium suspension and infiltrated into leaves.
  • Analysis: HPLC/HPLC–MS assays were performed using an Agilent Poroshell 120SB-C18 column with a mobile phase of 0.1% (v/v) formic acid (solvent A) and acetonitrile (solvent B) under a gradient elution program.

References

Troubleshooting FAQ: Corynantheidine Isomerization & Stability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental questions:

  • Q1: Why do I observe multiple peaks in my HPLC analysis of purified corynantheidine?

    • A: The additional peaks are likely 3R-epimers (e.g., isothis compound) or oxidized iminium intermediates (e.g., 3-dehydrothis compound). This interconversion can occur in specific plant tissues or under certain experimental conditions that mimic the enzymatic pathway [1] [2]. It is not typically a sign of classic pH-dependent decomposition.
  • Q2: What is the core mechanism behind this compound's isomerization?

    • A: Research has elucidated that a pair of enzymes, an oxidase (MsCO1) and a reductase (MsDCR1), work in tandem to epimerize this compound at the C-3 position. The process involves a two-step oxidation-reduction sequence via an iminium intermediate [1] [2]. This pathway is summarized in the diagram below.
  • Q3: How can I stabilize this compound in solution?

    • A: While specific stability studies are limited, general best practices for alkaloids should be followed. Store solutions at low temperatures (e.g., -20°C or -80°C), use inert atmospheres (e.g., nitrogen blanket) to prevent oxidation, and consider slightly acidic conditions to minimize base-catalyzed degradation. The discovery of the iminium species suggests that avoiding reducing agents in your storage buffer is prudent if you wish to prevent non-enzymatic conversion back to the 3S-epimer [1].
  • Q4: I need to quantify this compound in a biological matrix like plasma. What is a validated method?

    • A: A UPLC-MS/MS method has been developed and validated for rat plasma [3] [4]. Key parameters are summarized in the table below.

Experimental Protocols & Data

For researchers designing experiments, here are key methodologies and data from recent studies.

Analytical Method for Bioquantification

The following table summarizes a validated bioanalytical method for this compound, suitable for pharmacokinetic studies [3].

Parameter Specification
Matrix Rat plasma
Sample Volume 25 μL
Extraction Protein precipitation
Analytical Technique UPLC-MS/MS
Column Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm)
Linear Range 1 - 500 ng/mL
Gradient 3-minute gradient of 10 mM ammonium acetate (pH 3.5) and acetonitrile
Application Successfully applied to IV and oral PK studies in rats
Key Experimental Workflow: Tracing the Epimerization Pathway

The logical flow of experiments to confirm and study this compound epimerization, based on isotopologue feeding studies and enzymatic assays, is as follows [1] [2]:

G Start Start: Tissue Selection A Feed isotopologues (d5-tryptamine, d4-strictosidine) to young leaf/stem tissue Start->A B Analyze metabolite incorporation via LC-MS A->B C Observe labeled 3S- and 3R-MIAs (speciociliatine) B->C D Hypothesis: Epimerization occurs via oxidation/reduction C->D E Isolate key iminium intermediate (3-dehydrothis compound) D->E F Identify enzyme candidates (MsCO1 oxidase, MsDCR1 reductase) E->F G Confirm activity via in vitro assay & transient expression F->G End Epimerization Pathway Confirmed G->End

Detailed Experimental Background

For a deeper understanding, here are the mechanistic details from recent studies.

The Enzymatic Epimerization Mechanism

The interconversion between the 3S (this compound) and 3R (isothis compound) isomers is not spontaneous but enzyme-catalyzed. The mechanism involves two key steps [1] [2]:

  • Oxidation: The oxidase enzyme (MsCO1) catalyzes the oxidation of (20S)-corynantheidine at the C-3 position, forming the unstable iminium intermediate, (20S)-3-dehydrothis compound.
  • Stereoselective Reduction: The reductase enzyme (MsDCR1) then catalyzes the reduction of this iminium intermediate. However, this reduction is stereoselective for the 3R configuration, producing isothis compound and thereby completing the epimerization.

This pathway explains the presence of both 3S and 3R isomers in kratom and is a key consideration for biosynthesis experiments.

G Subgraph1 3S Isomer Series Node1 (20S)-Corynantheidine (3S configuration) Node2 (20S)-3-Dehydro- This compound (Iminium Intermediate) Node1->Node2  Oxidation Catalyzed by MsCO1 Node2->Node1  Chemical Reduction (e.g., NaBH4) Node3 Isothis compound (3R configuration) Node2->Node3  Stereoselective Reduction Catalyzed by MsDCR1 Subgraph2 3R Isomer Series

Pharmacological Context of Isomers

The stereochemistry at C-3 and C-20 is critical for biological activity. While the 3S epimer mitragynine is a partial μ-opioid receptor (MOR) agonist, its C-3 epimer speciociliatine is reported to be a more potent MOR agonist [5] [1]. Conversely, swapping the C-20 stereochemistry (as in speciogynine) can abolish MOR agonist activity [6]. This highlights the importance of rigorous stereochemical characterization in drug development projects.

References

Corynantheidine vs 7-hydroxymitragynine functional efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Parameter Corynantheidine 7-Hydroxymitragynine
Primary Functional Role Functional μ-opioid receptor (MOR) antagonist [1] [2] Potent partial agonist at μ-opioid receptor (MOR) [3] [4] [1]

| Receptor Binding Affinity (Ki, nM) | MOR: 118 ± 11.8 nM [2] KOR: 1910 ± 45.0 nM [2] | MOR: 13.5 - 47 nM [4] [1] [5] DOR: 91 - 219 nM [4] [1] [5] KOR: 123 - 188 nM [4] [1] [5] | | In Vitro Functional Activity | Antagonizes morphine-induced effects [1] | G protein-biased agonist; does not recruit β-arrestin-2 [6] [4] [5] | | In Vivo Antinociception | Information missing | More potent than morphine [7] [4] | | Abuse Liability | Information missing | High; produces morphine cross-tolerance, elicits withdrawal signs, and is self-administered [7] [4] [5] | | Respiratory Effects | Information missing | Causes significant, naloxone-reversible respiratory depression [7] |

Experimental Protocols for Key Findings

To ensure reproducibility for researchers, here are the methodologies from pivotal experiments cited in the table.

  • Opioid Receptor Binding Assays: The binding affinities (Ki values) for both alkaloids are typically determined using radioligand competitive binding assays on cell lines (e.g., HEK-293) stably expressing cloned human opioid receptors (MOR, DOR, KOR) [6] [1]. Membrane preparations are incubated with a radioactive ligand and various concentrations of the test alkaloid. The data is analyzed to determine the Ki, which represents the concentration required to occupy 50% of the receptors [1].
  • In Vitro Functional Characterization (G-protein vs. β-arrestin): The G-protein biased agonism of 7-hydroxymitragynine was demonstrated using a [35S]GTPγS binding assay [6]. This assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog in receptor-containing membranes. Concurrently, a β-arrestin-2 recruitment assay (e.g., using BRET or FRET techniques) showed a lack of activity for 7-hydroxymitragynine, confirming its functional selectivity [6] [4].
  • In Vivo Respiratory Effects: The contrasting respiratory effects were measured using whole-body plethysmography in rats [7]. Animals are placed in sealed chambers, and parameters like respiratory frequency, tidal volume, and minute volume are recorded. In this model, 7-hydroxymitragynine produced dose-dependent respiratory depression, which was significantly reversed by naloxone administration, confirming an opioid receptor-mediated mechanism [7].

Safety and Abuse Liability Profiles

The divergent functional efficacy of these alkaloids translates into markedly different safety and abuse potential profiles, a critical consideration for drug development.

  • 7-Hydroxymitragynine: Despite its G-protein bias, which was initially theorized to improve safety, 7-hydroxymitragynine maintains high abuse liability [7]. It fully substitutes for morphine in drug discrimination assays, is self-administered by animals, and produces physical dependence [7] [4]. Crucially, it causes significant, naloxone-reversible respiratory depression, a dangerous side effect of classical opioids [7]. Its potency and these associated risks are a significant public health concern, especially in concentrated commercial products [7] [5].
  • This compound: Its role as a functional MOR antagonist [1] [2] suggests a potentially different utility. By blocking the effects of higher-efficacy agonists, it could theoretically be used to modulate the effects of other opioid agonists present in kratom or mitigate withdrawal, similar to other partial agonist/antagonist medications [2]. Its safety profile is less defined, but its antagonistic nature suggests it lacks the direct respiratory depression risk of agonists.

Signaling Pathway and Functional Relationship

The following diagram illustrates the opposing actions of these two alkaloids at the μ-opioid receptor (MOR) and the subsequent intracellular signaling events.

G cluster_7OH 7-Hydroxymitragynine (Agonist) cluster_Cory This compound (Antagonist) MOR μ-Opioid Receptor (MOR) A1 Binds as Agonist MOR->A1 B1 Binds as Antagonist MOR->B1 A2 Gαᵢ/o Protein Activation A1->A2 A3 cAMP Inhibition A2->A3 A4 ✘ β-arrestin-2 Not Recruited A2->A4 A5 Analgesia A3->A5 A6 Respiratory Depression A3->A6 A7 Abuse Liability A3->A7 B2 Blocks G-protein Activation B1->B2 Prevents B4 Potential to Block MOR Agonist Effects B1->B4 B3 No cAMP Inhibition B2->B3

This comparison reveals a clear functional dichotomy between this compound and 7-hydroxymitragynine. 7-Hydroxymitragynine is a potent, G-protein biased MOR agonist with significant abuse potential and dangerous side effects. In contrast, this compound acts as a MOR antagonist, suggesting a different and potentially modulating role in the overall effects of kratom.

References

Quantitative Receptor Binding and Functional Activity

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Type Binding Affinity (Ki, nM) Functional Activity / Efficacy Experimental System
μ-Opioid (MOR) 118 ± 11.8 (Human) [1] [2] Partial Agonist (Emax ~37-74%) [2] BRET / [[35S]]GTPγS assay [2]
57.1 ± 8.3 (Mouse) [2] Functional Antagonist [1] Guinea pig ileum assay [1]
κ-Opioid (KOR) 1910 ± 45.0 (Human) [1] [2] Not Reported / Weak Radioligand binding [1]
α1D-Adrenergic 41.7 ± 4.7 (Human) [1] [2] Antagonized adrenaline effects [1] In vivo (rabbit) [1]
5-HT2B Serotonin 14.8% displacement at 100 nM [3] Not Activating (Inactive) [3] Radioligand binding / Functional assay

Detailed Experimental Protocols

The quantitative data in the table above were generated using the following established methodologies:

  • Radioligand Competition Binding Assays [3]: This standard protocol determines a compound's affinity (Ki) for a receptor. Cell membranes expressing the human recombinant receptor are incubated with a known radioactively-labeled ligand and increasing concentrations of corynantheidine. The amount of this compound required to displace 50% of the radioactive ligand is used to calculate the Ki value, indicating binding affinity.

  • Functional Assays for Efficacy ([^35S]GTPγS Binding) [2]: This assay measures a compound's ability to activate a receptor. Membrane preparations are exposed to this compound in the presence of [[35S]]GTPγS, a non-hydrolyzable analog of GTP. Agonists stimulate receptor-coupled G proteins to exchange GDP for GTP, leading to an increase in bound [[35S]]GTPγS. The maximum effect (Emax) of this compound compared to a full agonist defines its efficacy as a partial agonist.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay [3]: A live-cell assay used to study G-protein activation. The G protein subunit is tagged with a light-emitting enzyme (Luciferase), and a Gγ subunit is tagged with a fluorescent protein. If this compound activates the MOR, it causes the G protein subunits to dissociate, reducing energy transfer (BRET signal), which is quantified to measure efficacy.

  • Conformational Biosensor (Interferometry) [4]: A cell-free method to directly measure intrinsic efficacy. Purified MOR is immobilized and exposed to this compound and a biosensor (Nanobody-39) that only binds the active receptor state. The rate of biosensor binding directly reflects the ligand's ability to stabilize the active receptor conformation, independent of downstream signaling.

Opioid Receptor Signaling Pathway

The following diagram illustrates the core cellular signaling pathway activated when an agonist like this compound binds to the MOR, a G-protein coupled receptor (GPCR). This provides context for its functional activity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Ligand->MOR  Binds Gi Heterotrimeric Gᵢ Protein MOR->Gi  Activates AC Adenylyl Cyclase (AC) Gi->AC  Inhibits cAMP ↓ cAMP Production AC->cAMP Effects Cellular Effects: • Reduced neuronal excitability • Analgesia cAMP->Effects

Key Pharmacological Insights

  • Partial Agonist Profile at MOR: this compound's key distinction is its partial agonism at the MOR [2]. It activates the receptor but with lower efficacy than full agonists like morphine, which may result in a ceiling effect for certain actions and potentially lower abuse liability [5].

  • Significant Non-Opioid Activity: Its high affinity for α1D-adrenergic receptors suggests adrenergic modulation contributes to its overall effects [1] [2]. This polypharmacology is crucial for understanding kratom's complex physiology, particularly its potential use in managing opioid withdrawal [1].

  • Research Implications: this compound's profile highlights the importance of studying minor alkaloids to fully understand kratom's overall effects. Its action as a functional opioid antagonist in some tissues suggests it may modulate the effects of other, more potent kratom alkaloids [1].

References

Corynantheidine vs speciociliatine MOR partial agonism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols

To contextualize the data in the tables, here are the methodologies used in the key studies cited.

  • Receptor Binding Assays: Binding affinities (Kᵢ values) for corynantheidine and speciociliatine were determined using cell membranes expressing human μ-opioid (MOR) and κ-opioid (KOR) receptors. Competition binding experiments measured the ability of each alkaloid to displace a known radio-labeled antagonist [1] [2].
  • Functional Signaling Assays: The functional activity of this compound at the MOR was characterized using a Bioluminescence Resonance Energy Transfer (BRET) assay. This test measures the concentration-dependent (EC₅₀) activation of the Gᵢ protein pathway and the compound's maximal efficacy (Eₘₐₓ) compared to a full agonist like DAMGO [1]. The lack of β-arrestin-2 recruitment was also confirmed in vitro [1].
  • In Vivo Antinociception: this compound's central MOR activity was confirmed by its ability to produce MOR-dependent antinociception in mice after intracerebroventricular (i.c.v.) dosing [1]. Speciociliatine showed antinociceptive effects in a rat hot plate assay [3].
  • Metabolic Stability: The metabolic half-life of speciociliatine was assessed by incubating the compound (1 µM) with pooled cryopreserved hepatocytes from various species, including humans. The rate of parent compound depletion was measured over time using LC-MS/MS to determine in vitro half-life [3].

Signaling Pathway

A key shared feature of both alkaloids is their "biased" agonism at the MOR. Unlike traditional opioids like morphine, they activate the G-protein pathway without recruiting β-arrestin-2, which is associated with adverse effects like respiratory depression [4] [3] [1]. The following diagram illustrates this critical mechanism.

G Biased MOR Signaling by Kratom Alkaloids Kratom Alkaloid\n(this compound/Speciociliatine) Kratom Alkaloid (this compound/Speciociliatine) μ-Opioid Receptor (MOR) μ-Opioid Receptor (MOR) Kratom Alkaloid\n(this compound/Speciociliatine)->μ-Opioid Receptor (MOR)  Binds as  Partial Agonist Gₐᵢ Protein Gₐᵢ Protein μ-Opioid Receptor (MOR)->Gₐᵢ Protein  Activates β-arrestin-2 Pathway β-arrestin-2 Pathway μ-Opioid Receptor (MOR)->β-arrestin-2 Pathway  No Recruitment Therapeutic Effects\n(Analgesia) Therapeutic Effects (Analgesia) Gₐᵢ Protein->Therapeutic Effects\n(Analgesia) Adverse Effects\n(Respiratory Depression) Adverse Effects (Respiratory Depression) β-arrestin-2 Pathway->Adverse Effects\n(Respiratory Depression)

Pharmacokinetic Profiles

The absorption and metabolism of these compounds are key to their biological activity. The table below outlines the available pharmacokinetic data.

Parameter This compound Speciociliatine
Metabolic Half-Life (in vitro) Information missing from search results Rapid in monkeys, rats, mice; slower in humans and dogs [3]
Primary Metabolizing Enzyme CYP3A4 [2] CYP3A4 [3]
Absolute Oral Bioavailability ~50% (in rats) [5] 20% (in rats) [3]
Brain Penetration Detected in corpus callosum and hippocampus (rat brain) [5] Information missing from search results

Summary of Key Differences

  • Mechanism & Potency: While both are MOR partial agonists that do not recruit β-arrestin-2, speciociliatine has a 3-fold higher binding affinity for the MOR than this compound [3] [1]. Conversely, This compound exhibits significant off-target activity, notably high affinity for the α1D-adrenergic receptor, which may contribute to effects on blood pressure and opioid withdrawal [1] [2].
  • Research Implications: The distinct profiles suggest that speciociliatine may be a more potent contributor to kratom's opioid-mediated effects, whereas this compound's adrenergic activity positions it as a potential modulator of kratom's overall activity, possibly mitigating withdrawal symptoms [2].

References

Corynantheidine hMOR vs mMOR species differences

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Functional Data

The table below summarizes the available experimental data for corynantheidine's interaction with opioid receptors.

Receptor Species Binding Affinity (Ki, nM) Functional Activity Assay Type Source
μ-Opioid (MOR) Human 118 [1] Partial Agonist [2] Radioligand displacement & BRET/[35S]GTPγS [2] Obeng et al.
μ-Opioid (MOR) Mouse 41.2 [2] Partial Agonist [2] Radioligand displacement & BRET/[35S]GTPγS [2] Chakraborty et al.
κ-Opioid (KOR) Human 2680 [1] Information Missing Radioligand displacement [1] Obeng et al.
δ-Opioid (DOR) Human 6300 [1] Information Missing Radioligand displacement [1] Obeng et al.

A key finding is the approximately 3-fold higher binding affinity for mouse MOR compared to human MOR in the available data [1] [2]. In functional assays, this compound acted as a partial agonist at both human and mouse MOR, meaning it activates the receptor but with lower efficacy than a full agonist [2]. One study also characterized it as a functional MOR antagonist in a guinea pig ileum assay, highlighting that its functional output can vary based on the experimental system and measurement type [1].

Experimental Protocol Overview

The key data for the human-mouse comparison comes from a study that used a consistent methodology for both species, allowing for a direct comparison [2].

  • 1. Receptor Preparation: Experiments were conducted using cell membranes from HEK-293 cells transfected to express the target opioid receptor (MOR, KOR, or DOR).
  • 2. Binding Assay: The affinity of this compound for the receptor was determined by measuring its ability to displace a known, radio-labeled ligand (e.g., [³H]DAMGO for MOR). The concentration that displaces 50% of the radioligand is reported as the Ki value.
  • 3. Functional Assay - G-protein Activation: Agonist efficacy was measured using a Bioluminescence Resonance Energy Transfer (BRET) assay or a [³⁵S]GTPγS binding assay. Both methods quantify the activation of intracellular G-proteins upon receptor stimulation by the compound.
  • 4. In Vivo Verification: The MOR-dependent antinociceptive effect of this compound was confirmed in mice using the tail-flick test, and its action was blocked by the opioid antagonist naloxone [2].

Signaling Pathway and Experimental Workflow

The diagrams below illustrate this compound's action as a partial MOR agonist and the key experiments used to characterize it.

cluster_pathway This compound Signaling at MOR This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR G_protein Gαi/o Protein MOR->G_protein Sub-maximal Activation Effect Partial Agonism Effects: • Antinociception • Attenuated Respiratory Depression G_protein->Effect

Experimental Workflow for Characterization Step1 1. Receptor Preparation (Transfected HEK-293 cell membranes) Step2 2. Binding Affinity (Ki) (Radioligand Displacement Assay) Step1->Step2 Step3 3. Functional Efficacy (BRET / [³⁵S]GTPγS Assay) Step2->Step3 Step4 4. In Vivo Validation (e.g., Tail-flick Antinociception in Mice) Step3->Step4

Key Implications for Research

  • Interpret In Vivo Data Cautiously: The observed species difference in binding affinity means that potency estimates from mouse models may not directly translate to humans [2].
  • Leverage the Partial Agonist Profile: this compound's activity as a partial MOR agonist is pharmacologically interesting. Research indicates that, unlike full agonists, it may produce antinociception with attenuated adverse effects like respiratory depression [2].
  • Consider the Alkaloid Mixture: As a minor component of kratom, this compound's overall effect in a natural extract is modified by the presence of other alkaloids [3] [2].

References

Corynantheidine vs traditional opioid receptor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

Compound MOR Binding Affinity (Kᵢ, nM) DOR Binding Affinity (Kᵢ, nM) KOR Binding Affinity (Kᵢ, nM) Functional Activity at MOR
Corynantheidine 118 [1] Information Missing 1910 [1] Antagonist / Very Low-Efficacy Agonist [1]
Morphine ~1 - 100 [2] Low affinity [2] Low affinity [2] Full Agonist [2]
Mitragynine 77.9 - 230 [3] [4] 1011 [4] 231 [4] Antagonist / Very Low-Efficacy Agonist [3]
7-Hydroxymitragynine 37 - 709 [3] [4] 91 [4] 132 [4] Partial Agonist [3]

Comparative Pharmacological Profiles

Property This compound Traditional Opioids (e.g., Morphine)
Primary MOR Role Antagonist / Very Weak Agonist [1] Full Agonist [2]
Key Additional Targets α1D-adrenergic receptor (Kᵢ = 41.7 nM) [1]; 5-HT₂A receptor (postulated) [5] Primarily opioid receptors [2]
Signaling Bias Information Missing Balanced G-protein/β-arrestin agonist [6]
Reported Behavioral Effects Limited data; postulated euphoric & sleep-supportive effects [5] Potent analgesia, euphoria, respiratory depression, constipation [2]
Therapeutic Implication Potential for mitigating opioid withdrawal [1] Gold-standard for pain relief, but with significant side effects [2]

Experimental Protocols for Key Data

The data in the tables above were derived from standard pharmacological assays:

  • Receptor Binding Affinity (Kᵢ values): This is typically measured using competitive radioligand binding assays [1] [3]. Cell membranes expressing a single human opioid receptor (MOR, DOR, or KOR) are incubated with a known radioactively-labeled antagonist (e.g., [³H]DAMGO for MOR) and increasing concentrations of the test compound (e.g., this compound). The concentration that displaces 50% of the radioactive ligand is the IC₅₀, which is then converted to the equilibrium inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of binding affinity [1].

  • Functional Efficacy ([³⁵S]GTPγS Assay): This assay measures the activation of the G-protein pathway, a primary downstream signaling event for opioid receptors [4] [3]. Cell membranes containing the receptor are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. An agonist will stimulate the binding of [³⁵S]GTPγS to the G-protein. The resulting Emax (maximum efficacy) and EC₅₀ (potency) determine whether a compound is a full agonist, partial agonist, antagonist, or has no activity compared to a reference standard [3].

Mechanisms and Research Implications

The following diagram illustrates the complex and distinct mechanisms of action of this compound based on current research.

G cluster_tradOpioid Traditional Opioid (e.g., Morphine) Pathway for Comparison This compound This compound MOReceptor μ-Opioid Receptor (MOR) This compound->MOReceptor Binds as Antagonist/Very Weak Agonist AlphaReceptor α₁-Adrenergic Receptor This compound->AlphaReceptor Binds as Antagonist ReceptorAntagonism Receptor Antagonism MOReceptor->ReceptorAntagonism BlockedEffect Blocked Fight-or-Flight Response AlphaReceptor->BlockedEffect InhibitedSignal Inhibited Signal Transduction ReceptorAntagonism->InhibitedSignal Prevents effects of high-efficacy agonists (e.g., Morphine) GProtein G₀/Gᵢ Protein KChannel K⁺ Channel Activation CaChannel Ca²⁺ Channel Inhibition cAMP ↓ cAMP Production CellularEffects Cellular Effects MOReceptor2 μ-Opioid Receptor (MOR) GProtein2 G₀/Gᵢ Protein MOReceptor2->GProtein2 GProtein2->KChannel GProtein2->CaChannel GProtein2->cAMP Morphine Morphine Morphine->MOReceptor2 Binds as Full Agonist

This compound's potential value in drug development lies in this unique multi-receptor profile. Its MOR antagonism/very weak agonism, combined with adrenergic receptor blockade, presents a plausible mechanism for its hypothesized ability to alleviate opioid withdrawal symptoms, which involve both systems [1]. This contrasts with traditional opioids that primarily drive strong agonism at MOR.

Research Gaps and Future Directions

For a research audience, it is critical to note the significant unknowns:

  • Definitive Efficacy: The exact nature of its efficacy (pure antagonist vs. very low-efficacy partial agonist) needs confirmation in multiple assay systems.
  • Signaling Bias: Its G-protein/β-arrestin signaling profile is uncharacterized, a key consideration for modern opioid drug development [7] [6].
  • In Vivo Validation: Most proposed effects, such as sleep support or euphoria from 5-HT₂A interaction [5], lack robust in vivo validation.
  • Contribution to Kratom: Its overall contribution to the complex effects of kratom ingestion remains largely unknown [1].

References

Corynantheidine pseudoinoxyl derivative pharmacological comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & Experimental Data

The following tables consolidate the quantitative experimental data for mitragynine pseudoindoxyl and relevant comparator compounds.

Table 1: Receptor Binding Affinity (Ki, nM) & Functional Activity [1] [2]

Compound MOR Affinity (Ki, nM) DOR Affinity (Ki, nM) KOR Affinity (Ki, nM) Primary Functional Activity
Mitragynine Pseudoindoxyl 0.8 ± 0.2 (mouse) 3.0 ± 1.3 (mouse) 24 ± 0.9 (mouse) Mu Opioid Receptor (MOR) Agonist / Delta Opioid Receptor (DOR) Antagonist [1] [2]
Mitragynine 230 ± 47 (mouse) 1011 ± 49 (mouse) 231 ± 21 (mouse) Partial MOR Agonist
7-Hydroxymitragynine 37 ± 4 (mouse) 91 ± 8 (mouse) 132 ± 7 (mouse) MOR Agonist
Morphine Comparable to 3 (MOR) N/A N/A Full MOR Agonist

Table 2: In Vivo Pharmacological Outcomes (Mouse Models) [1]

Pharmacological Effect Mitragynine Pseudoindoxyl Morphine (Comparator)
Analgesic Potency (sc) ED₅₀ ≈ 0.76 mg/kg Reference compound
Respiratory Depression Limited Significant
Constipation Limited Significant
Tolerance Development Slower than morphine Rapid
Physical Dependence Limited Significant
Conditioned Place Preference/Aversion No reward or aversion Produces reward

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the tables.

  • Radioligand Binding Assays [1]

    • Objective: Determine affinity (Ki) for opioid receptors.
    • Protocol:
      • Membrane Preparation: Use cell lines (e.g., CHO, HEK-293) stably expressing mouse (MOR-1, DOR-1, KOR-1) or human cloned opioid receptors.
      • Incubation: Incubate membrane preparations with a fixed concentration of a radioactive ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (mitragynine pseudoindoxyl) in a suitable buffer (e.g., Tris-HCl, pH 7.4) for 60-90 minutes at 25°C.
      • Filtration & Quantification: Terminate the reaction by rapid filtration through glass-fiber filters to separate bound from free radioligand. Measure the radioactivity on the filters using a scintillation counter.
      • Data Analysis: Use nonlinear regression analysis (e.g., in GraphPad Prism) to calculate the inhibition constant (Ki) from the IC₅₀ values.
  • [³⁵S]GTPγS Functional Assay [1]

    • Objective: Measure functional efficacy as a G-protein activator.
    • Protocol:
      • Membrane Preparation: Use membranes from cells expressing the target opioid receptor.
      • Stimulation: Incubate membranes with GDP, a fixed concentration of [³⁵S]GTPγS, and varying concentrations of the test agonist in an assay buffer.
      • Filtration & Quantification: After 60 minutes at 30°C, terminate the reaction by filtration. Scintillation counting quantifies the bound [³⁵S]GTPγS, which reflects G-protein activation.
      • Data Analysis: Generate concentration-response curves to determine EC₅₀ and Emax (maximal effect) values relative to a standard full agonist.
  • β-Arrestin-2 Recruitment Assay (BRET) [1] [3]

    • Objective: Quantify β-arrestin-2 recruitment to the activated receptor.
    • Protocol:
      • Cell Transfection: Co-transfect HEK-293 cells with plasmids encoding a tagged μ-opioid receptor (e.g., Renilla luciferase-tagged) and a tagged β-arrestin-2 (e.g., GFP-tagged).
      • Stimulation & Measurement: Treat cells with the test compound and measure the interaction via Bioluminescence Resonance Energy Transfer (BRET). The energy transfer from the receptor-luciferase to β-arrestin-GFP occurs only upon recruitment.
      • Data Analysis: Compare the BRET signal ratio induced by the test compound to that induced by a reference agonist like morphine. Mitragynine pseudoindoxyl fails to recruit β-arrestin-2, a key feature of its biased agonism [1].
  • In Vivo Antinociception & Side Effect Profiling [1]

    • Objective: Evaluate analgesic potency and opioid-related adverse effects in live animals.
    • Protocol:
      • Animal Models: Use male mice (e.g., CD-1, ICR strains).
      • Antinociception Test: Administer the compound subcutaneously (sc) or intraperitoneally (ip) and measure latency to a nociceptive stimulus (e.g., tail-flick, hot-plate) to calculate % analgesia and ED₅₀.
      • Side Effect Tests:
        • Respiratory Depression: Measure arterial blood gas (pO₂, pCO₂) or whole-body plethysmography.
        • Constipation: Assess by measuring fecal output or gastrointestinal transit time (e.g., charcoal meal test).
        • Tolerance: Administer the compound repeatedly over days and track the decline in analgesic effect.
        • Dependence: Assess withdrawal signs (e.g., jumps, tremors) after administering an antagonist like naloxone.
        • Conditioned Place Preference (CPP): Test the compound's rewarding/aversive properties by measuring the time spent in a drug-paired environment versus a neutral one.

Signaling Pathway & Experimental Workflow

The unique therapeutic profile of mitragynine pseudoindoxyl is attributed to its G protein-biased agonism at the MOR. The diagram below illustrates this key signaling concept and the primary experimental workflow used to characterize it.

cluster_pathway G Protein-Biased Signaling at MOR cluster_g Therapeutic Pathway cluster_barr β-arrestin-2 Pathway (Minimal Recruitment) cluster_workflow Key Experimental Characterization MOR μ-Opioid Receptor (MOR) G_Protein Gαi Protein MOR->G_Protein Preferentially Activates Barr β-arrestin-2 MOR->Barr Fails to Recruit Ligand Biased Ligand (e.g., Mitragynine Pseudoindoxyl) Ligand->MOR cAMP ↓ cAMP Production G_Protein->cAMP Analgesia Analgesia cAMP->Analgesia SideEffects Reduced: Respiratory Depression, Constipation, Tolerance Barr->SideEffects Start 1. In Vitro Profiling A1 Radioligand Binding Assay Start->A1 A2 [³⁵S]GTPγS Assay A1->A2 A3 β-arrestin-2 Recruitment (BRET) A2->A3 Decision Shows G-protein bias? (MOR Agonism / No β-arrestin) A3->Decision InVivo 2. In Vivo Validation Decision->InVivo Yes B1 Antinociception (Hot-Plate, Tail-Flick) InVivo->B1 B2 Side Effect Assessment (Respiration, GI Transit) B1->B2 Result Profile: Potent Analgesia with Reduced Adverse Effects B2->Result

Key Implications for Drug Development

The data indicates that mitragynine pseudoindoxyl is not a broad category but a specific lead compound with a highly desirable profile.

  • A Template for Safer Analgesics: Its structure serves as a promising scaffold for developing a new generation of opioids. The mixed MOR agonist/DOR antagonist mechanism and G-protein bias are two distinct, non-mutually exclusive strategies that may contribute to its reduced side effects [1] [2].
  • Focus on Metabolic Pathways: As a metabolite of 7-hydroxymitragynine (itself a metabolite of mitragynine), its formation in vivo is a critical factor in understanding the overall pharmacology of kratom use [2].
  • Critical Research Considerations: When working with this compound, be aware that its unsubstituted indole NH is critical for receptor binding (alkylation removes activity), and substitutions at the C-9 position are tolerated and can be used to fine-tune properties [1].

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

368.20999276 g/mol

Monoisotopic Mass

368.20999276 g/mol

Heavy Atom Count

27

UNII

QMP2RF3L41

Wikipedia

Corynantheidine

Dates

Last modified: 04-14-2024

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